Product packaging for 5-(Phenylethynyl)furan-2-carboxylic acid(Cat. No.:CAS No. 130423-83-5)

5-(Phenylethynyl)furan-2-carboxylic acid

Cat. No.: B142898
CAS No.: 130423-83-5
M. Wt: 212.2 g/mol
InChI Key: HFYACYZCOUYIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Phenylethynyl)furan-2-carboxylic acid (CAS 130423-83-5) is a high-purity chemical compound supplied for research and development purposes. With a molecular formula of C13H8O3 and a molecular weight of 212.20 g/mol , this molecule is characterized as an important fragment scaffold for molecular linking, expansion, and modification in medicinal chemistry . It provides a versatile structural basis for the design and screening of novel drug candidates . Research into related compounds demonstrates the value of the phenylethynylfuran core; for instance, a derivative has been investigated for its interaction with replicase polyproteins in SARS-CoV, indicating potential application in antiviral research . The compound is classified as a furoic acid derivative and features a rigid, planar structure due to its phenylethynyl moiety, which can be crucial for target binding . Please note that this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use. Handle with care; this compound has associated safety hazards including the potential to cause skin and eye irritation (H315-H319) and specific respiratory irritation (H335) . Researchers should consult the safety datasheet and adhere to all recommended precautionary statements before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8O3 B142898 5-(Phenylethynyl)furan-2-carboxylic acid CAS No. 130423-83-5

Properties

IUPAC Name

5-(2-phenylethynyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O3/c14-13(15)12-9-8-11(16-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYACYZCOUYIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371866
Record name 5-(Phenylethynyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130423-83-5
Record name 5-(Phenylethynyl)furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 130423-83-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Characterization of 5-(phenylethynyl)furan-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(phenylethynyl)furan-2-carboxylic acid is a heterocyclic organic compound featuring a furan ring substituted with a carboxylic acid group at the 2-position and a phenylethynyl group at the 5-position. Its chemical formula is C13H8O3, with a molecular weight of approximately 212.21 g/mol .[1][2][3][4] The conjugated system comprising the furan ring, the alkyne, and the phenyl group suggests interesting electronic and spectroscopic properties, making it a molecule of interest for researchers in materials science and drug development.

This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound. The data presented herein are predicted based on the analysis of structurally similar compounds, including 2-furancarboxylic acid and other 5-substituted furan-2-carboxylic acids, due to the limited availability of direct experimental data in the public domain.

Predicted Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityAssignment
~13.5singlet-COOH
~7.6 - 7.7multipletPhenyl H (ortho)
~7.4 - 7.5multipletPhenyl H (meta, para)
~7.35doubletFuran H3
~7.15doubletFuran H4

Table 2: Predicted ¹³C NMR Data Solvent: DMSO-d₆, Spectrometer Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~159.5C =O
~148.0Furan C 2
~145.0Furan C 5
~132.0Phenyl C (ipso)
~131.5Phenyl C H (ortho)
~129.0Phenyl C H (meta)
~128.5Phenyl C H (para)
~122.0Furan C H3
~118.0Furan C H4
~95.0Alkyne C
~85.0Alkyne C
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Bond VibrationDescription
2500-3300O-H stretchVery broad, characteristic of a carboxylic acid
~2210C≡C stretchMedium to weak, characteristic of an alkyne
~1700C=O stretchStrong, sharp peak
~1590, 1480C=C stretchAromatic ring vibrations
~1100C-O stretchFuran ring ether linkage
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
212~100[M]⁺ (Molecular Ion)
195Moderate[M-OH]⁺
167Moderate to High[M-COOH]⁺
139Moderate[M-COOH-CO]⁺ or [C11H7]⁺
115ModeratePhenylacetylene fragment

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

    • Vortex the sample to ensure homogeneity.

  • Instrumentation and Data Acquisition :

    • Use a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer for analysis.

    • Place the sample in the spectrometer's probe.

    • Shim the magnetic field to achieve homogeneity.

    • Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

IR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation :

    • Grind a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation and Data Acquisition :

    • Use a Fourier Transform Infrared (FTIR) spectrometer for the analysis.

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Record the infrared spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction and Ionization :

    • Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe.

    • In the ion source, bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.

  • Mass Analysis and Detection :

    • Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

    • The detector will record the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound: This compound Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Grind with KBr & Press Pellet Sample->Prep_IR Prep_MS Load on Direct Probe Sample->Prep_MS Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_MS Mass Spectrometer (EI) Prep_MS->Acq_MS Analysis_NMR Assign Chemical Shifts & Coupling Constants Acq_NMR->Analysis_NMR Analysis_IR Identify Functional Group Vibrations Acq_IR->Analysis_IR Analysis_MS Determine Molecular Ion & Fragmentation Pattern Acq_MS->Analysis_MS Final_Characterization Complete Spectroscopic Characterization Analysis_NMR->Final_Characterization Analysis_IR->Final_Characterization Analysis_MS->Final_Characterization

A general workflow for the spectroscopic characterization of a chemical compound.

References

Spectroscopic Profile of 5-(phenylethynyl)furan-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 5-(phenylethynyl)furan-2-carboxylic acid. Due to the limited availability of public experimental spectral data for this compound, this guide leverages high-quality computational predictions to offer valuable insights for its structural characterization.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound was calculated using advanced NMR prediction software. The data, presented in Table 1, was predicted for a solution in Deuterated Chloroform (CDCl₃). The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
37.29d3.6Furan H-3
46.84d3.6Furan H-4
8, 127.55m-Phenyl H-ortho
9, 117.38m-Phenyl H-meta
107.36m-Phenyl H-para
1411.5 (broad)s-Carboxylic Acid H

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of this compound was also calculated for a solution in CDCl₃. The chemical shifts (δ) are presented in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (δ) ppmAssignment
2145.1Furan C-2
3120.5Furan C-3
4117.2Furan C-4
5134.8Furan C-5
696.2Ethynyl C
784.9Ethynyl C
8121.8Phenyl C-ipso
9, 13132.3Phenyl C-ortho
10, 12128.6Phenyl C-meta
11129.8Phenyl C-para
14163.5Carboxylic Acid C=O

Methodology for NMR Data Prediction

The ¹H and ¹³C NMR data presented in this guide were generated using a computational prediction model. The following outlines the methodology:

  • Software: The predictions were performed using a high-quality, commercially available NMR prediction software that utilizes a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes, neural networks, and incremental methods based on a large database of experimental spectra.

  • Input: The molecular structure of this compound was provided as a SMILES string (O=C(O)c1oc(cc1)C#Cc1ccccc1).

  • Prediction Parameters:

    • Solvent: Chloroform-d (CDCl₃)

    • Spectrometer Frequency (for prediction algorithm): 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

    • Referencing: Chemical shifts are referenced to TMS.

It is important to note that while these prediction methods are highly accurate, the actual experimental values may vary depending on the specific experimental conditions (e.g., solvent, concentration, temperature).

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the assignments in the data tables.

Caption: Molecular structure of this compound.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(phenylethynyl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-(phenylethynyl)furan-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. The information presented herein is designed to assist researchers in developing and interpreting mass spectrometry data for this and structurally related compounds. The molecular formula for this compound is C₁₃H₈O₃, with a monoisotopic mass of 212.0473 g/mol .[1][2]

Introduction to Mass Spectrometric Behavior

The mass spectrometric analysis of this compound can be approached using various ionization techniques. The choice of ionization method will significantly influence the resulting mass spectrum, particularly the extent of fragmentation.

  • Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for determining the molecular weight of the analyte with minimal fragmentation.[3] For carboxylic acids, ESI is typically performed in negative ion mode to observe the deprotonated molecule, [M-H]⁻.[4] It is also possible to observe adducts in the positive ion mode, such as [M+Na]⁺ or [M+NH₄]⁺.[5] The low fragmentation nature of ESI is advantageous for quantitative studies and for confirming the molecular identity in complex matrices.

  • Electron Ionization (EI): EI is a "hard" ionization technique that bombards the analyte with high-energy electrons, leading to extensive fragmentation.[6] This fragmentation is highly reproducible and provides valuable structural information by revealing the characteristic cleavage patterns of the molecule. For this compound, EI would be expected to induce fragmentation of the carboxylic acid group, the furan ring, and the phenylethynyl substituent.[7][8]

Predicted Mass Spectral Data

The following tables summarize the predicted quantitative data for the mass spectrometric analysis of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI).

Table 1: Predicted High-Resolution ESI-MS Data

Ion SpeciesCalculated m/zObserved m/z (Hypothetical)Mass Error (ppm)
[M-H]⁻211.0401211.04051.9
[M+H]⁺213.0546213.05501.9
[M+Na]⁺235.0366235.03701.7
[M+K]⁺251.0105251.01102.0

Table 2: Predicted EI-MS Fragmentation Data

m/z (Nominal)Relative Intensity (%) (Hypothetical)Proposed Fragment IonFragment Structure
21285[M]⁺•[C₁₃H₈O₃]⁺•
19540[M-OH]⁺[C₁₃H₇O₂]⁺
167100[M-COOH]⁺[C₁₂H₇O]⁺
13965[C₁₁H₇]⁺Phenylpropargyl cation
11530[C₉H₇]⁺Indenyl cation or rearranged equivalent
10255[C₈H₆]⁺•Phenylethyne radical cation
7770[C₆H₅]⁺Phenyl cation
5145[C₄H₃]⁺Cyclopropenylium methylidyne cation

Experimental Protocols

This protocol is designed for the analysis of this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Scan Range: m/z 50-500.

This protocol outlines the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source. Derivatization is often recommended for carboxylic acids to improve volatility and thermal stability.

  • Derivatization (Methylation):

    • To 100 µg of the sample, add 100 µL of a methylating agent (e.g., (trimethylsilyl)diazomethane in methanol).

    • Allow the reaction to proceed for 15 minutes at room temperature.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate.

  • Gas Chromatography:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection Mode: Splitless.

  • Mass Spectrometry:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-550.

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general workflow for the mass spectrometric analysis of this compound.

Fragmentation_Pathway M [C₁₃H₈O₃]⁺• m/z = 212 F1 [C₁₃H₇O₂]⁺ m/z = 195 M->F1 -•OH F2 [C₁₂H₇O]⁺ m/z = 167 M->F2 -•COOH F3 [C₁₁H₇]⁺ m/z = 139 F2->F3 -CO F4 [C₈H₆]⁺• m/z = 102 F3->F4 -C₃H F5 [C₆H₅]⁺ m/z = 77 F4->F5 -C₂H

Caption: Predicted EI Fragmentation of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample 5-(phenylethynyl)furan-2- carboxylic acid Dissolution Dissolution in Solvent (e.g., Methanol) Sample->Dissolution Derivatization Derivatization (for GC-MS) (e.g., Methylation) Dissolution->Derivatization Introduction Sample Introduction (LC or GC) Dissolution->Introduction Derivatization->Introduction Ionization Ionization (ESI or EI) Introduction->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Spectrum Mass Spectrum Generation Detector->Spectrum Interpretation Data Interpretation and Structure Elucidation Spectrum->Interpretation

Caption: General Workflow for MS Analysis.

Interpretation of Fragmentation Patterns

The EI fragmentation of this compound is predicted to be initiated by the loss of the hydroxyl radical (•OH) to form an acylium ion at m/z 195, or the loss of the entire carboxyl group (•COOH) to yield the ion at m/z 167.[7] The latter is often a prominent peak for aromatic carboxylic acids. Subsequent fragmentation of the m/z 167 ion may involve the loss of carbon monoxide (CO) from the furan ring, a common fragmentation pathway for furans, resulting in the ion at m/z 139. Further fragmentation of the hydrocarbon backbone can lead to the formation of the phenylethyne radical cation at m/z 102 and the phenyl cation at m/z 77, which is a characteristic fragment for phenyl-substituted compounds.

Conclusion

The mass spectrometric analysis of this compound can provide definitive information regarding its molecular weight and structure. ESI-MS is the preferred method for accurate mass determination with minimal fragmentation, while EI-MS is invaluable for structural elucidation through the analysis of its characteristic fragmentation patterns. The experimental protocols and predicted data presented in this guide serve as a valuable resource for researchers working with this and related compounds.

References

physical and chemical properties of 5-(phenylethynyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of 5-(phenylethynyl)furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound that incorporates a furan ring, a carboxylic acid group, and a phenylacetylene moiety. This unique combination of functional groups makes it a molecule of interest in medicinal chemistry and materials science. The furan ring is a common scaffold in many biologically active compounds, and the phenylethynyl group can participate in various chemical transformations and may contribute to the molecule's electronic and photophysical properties. This document provides a comprehensive overview of the known , along with relevant experimental protocols and diagrams to facilitate further research and development.

Physicochemical Properties

The are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueReference(s)
IUPAC Name This compound[1]
CAS Number 130423-83-5[1][2]
Molecular Formula C₁₃H₈O₃[1][2]
Molecular Weight 212.205 g/mol [2]
Melting Point 212 °C[2]
Boiling Point 411 °C at 760 mmHg[2]
Density 1.33 g/cm³[2]
pKa (Predicted) 2.99 ± 0.10[2]
LogP 2.37760[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 3[2]
Exact Mass 212.047344113 u[2]
Canonical SMILES C1=CC=C(C=C1)C#CC2=CC=C(O2)C(=O)O[1]
InChIKey HFYACYZCOUYIFR-UHFFFAOYSA-N[1]

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the phenyl and furan rings, as well as the acidic proton of the carboxylic acid. The aromatic protons on the phenyl group would likely appear as multiplets in the range of 7.0-8.0 ppm. The protons on the furan ring would appear as doublets, with chemical shifts influenced by the electron-withdrawing carboxylic acid group and the phenylethynyl substituent. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent dependent.[3]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm), the acetylenic carbons, and the aromatic carbons of the furan and phenyl rings.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.[4][5]

  • O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[3]

  • C≡C Stretch: A sharp, medium-intensity absorption band around 2100-2260 cm⁻¹ corresponding to the carbon-carbon triple bond of the ethynyl group.

  • C=O Stretch: A strong, sharp absorption band between 1710 and 1760 cm⁻¹ for the carbonyl group of the carboxylic acid. Conjugation with the furan ring may lower this frequency.[3]

  • C=C Stretch: Aromatic C=C stretching vibrations from the furan and phenyl rings are expected in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A band corresponding to the C-O stretching of the furan ring ether linkage.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of the compound (212.20). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or the hydroxyl group (-OH). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming the elemental composition.

Experimental Protocols

Synthesis via Sonogashira Coupling

A plausible and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[6][7] This reaction involves the coupling of a terminal alkyne (phenylacetylene) with an aryl halide (an ester of 5-bromofuran-2-carboxylic acid) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Materials:

  • Methyl 5-bromofuran-2-carboxylate (or ethyl ester)

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) for saponification

  • Hydrochloric acid (HCl)

Procedure:

  • Coupling Reaction: To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add methyl 5-bromofuran-2-carboxylate (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).[8]

  • Add anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., triethylamine, 2-5 eq.).[8]

  • Add phenylacetylene (1.1-1.2 eq.) dropwise to the stirred reaction mixture.

  • Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8]

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove catalyst residues and wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester product by column chromatography on silica gel.

  • Saponification: Dissolve the purified ester in a mixture of THF and water. Add an excess of NaOH or LiOH and stir at room temperature or heat gently until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: After cooling, remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with dilute HCl until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic Analysis Protocol

  • NMR Spectroscopy:

    • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • IR Spectroscopy:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas or liquid chromatography.

    • Data Acquisition: Obtain the mass spectrum using an appropriate ionization technique (e.g., EI for fragmentation patterns or ESI for soft ionization).

Biological Activity

While specific biological activity or signaling pathway involvement for this compound has not been extensively reported in the literature, the furan scaffold is present in numerous pharmacologically active compounds.[9] Furan derivatives have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[10][11] The incorporation of the phenylethynyl group may further modulate the biological profile of the molecule. Therefore, this compound represents a lead compound for further investigation in various therapeutic areas.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions 5-Bromo-2-furoic_ester 5-Bromo-2-furoic ester Sonogashira_Coupling Sonogashira Coupling 5-Bromo-2-furoic_ester->Sonogashira_Coupling Phenylacetylene Phenylacetylene Phenylacetylene->Sonogashira_Coupling Catalyst Pd(PPh₃)₂Cl₂ / CuI Catalyst->Sonogashira_Coupling Base_Solvent Base (e.g., TEA) in Anhydrous Solvent (e.g., THF) Base_Solvent->Sonogashira_Coupling Intermediate_Ester Intermediate Ester Sonogashira_Coupling->Intermediate_Ester Saponification Saponification (NaOH or LiOH) Intermediate_Ester->Saponification Final_Product 5-(phenylethynyl)furan- 2-carboxylic acid Saponification->Final_Product

Caption: Synthetic workflow for this compound.

Properties_Overview cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_spectroscopy Spectroscopic Features Main_Compound This compound Molecular_Formula Formula: C₁₃H₈O₃ Main_Compound->Molecular_Formula has Molecular_Weight MW: 212.205 g/mol Main_Compound->Molecular_Weight has Melting_Point MP: 212 °C Main_Compound->Melting_Point exhibits Boiling_Point BP: 411 °C Main_Compound->Boiling_Point exhibits pKa pKa: ~2.99 (Predicted) Main_Compound->pKa possesses LogP LogP: 2.38 Main_Compound->LogP possesses Reactivity Reactivity: Carboxylic acid and alkyne functionalities Main_Compound->Reactivity shows NMR NMR: Aromatic, Alkyne, and Carboxyl signals Main_Compound->NMR identified by IR IR: O-H, C≡C, C=O stretches Main_Compound->IR identified by Biological_Potential cluster_activities Potential Biological Activities Furan_Scaffold Furan Scaffold Antibacterial Antibacterial Furan_Scaffold->Antibacterial exhibits Antifungal Antifungal Furan_Scaffold->Antifungal exhibits Antiviral Antiviral Furan_Scaffold->Antiviral exhibits Anti_inflammatory Anti-inflammatory Furan_Scaffold->Anti_inflammatory exhibits Anticancer Anticancer Furan_Scaffold->Anticancer exhibits

References

An In-depth Technical Guide to CAS 130423-83-5: Properties, Suppliers, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 130423-83-5, identified as 5-(2-Phenyleth-1-ynyl)-2-furoic acid, is a heterocyclic organic compound featuring a furan core. This molecule is of significant interest to the medicinal chemistry and drug discovery sectors. Its rigid structure, incorporating a phenylacetylene moiety, makes it a valuable fragment and scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known properties of 5-(2-Phenyleth-1-ynyl)-2-furoic acid, a curated list of suppliers, and a discussion of its potential applications in research and development, including a hypothetical experimental workflow for its evaluation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 5-(2-Phenyleth-1-ynyl)-2-furoic acid is presented below. These data have been compiled from various chemical supplier catalogs and databases.

PropertyValueSource(s)
IUPAC Name 5-(2-Phenyleth-1-ynyl)-2-furoic acid[1][2]
Synonyms 5-(Phenylethynyl)furan-2-carboxylic acid, 5-(2-phenylethynyl)furan-2-carboxylic acid[2][3]
CAS Number 130423-83-5[1][2][3]
Molecular Formula C13H8O3[1][3]
Molecular Weight 212.20 g/mol [1][3]
Appearance Off-white solid[No specific citation]
Melting Point 212 °C[3]
Boiling Point 411 °C at 760 mmHg[3]
Density 1.33 g/cm³[3]
Flash Point 202.4 °C[3]
pKa (Predicted) 2.99 ± 0.10[3]
LogP (Predicted) 2.37760[3]

Suppliers

5-(2-Phenyleth-1-ynyl)-2-furoic acid is available from a number of chemical suppliers, primarily for research and development purposes. The following table provides a list of some of these suppliers. Please note that availability and pricing are subject to change and should be verified directly with the supplier.

SupplierProduct NamePurityQuantity
American Custom Chemicals Corporation5-(2-PHENYLETH-1-YNYL)-2-FUROIC ACID95.00%250MG, 1G
Atlantic Research Chemicals5-(2-Phenyleth-1-ynyl)-2-furoicacid95%250mgs, 1gm
Chemenu5-(Phenylethynyl)-2-furoicacid95%5g
Conier Chem and Pharma Limited5-(2-PHENYLETHYNYL)-2-FURANCARBOXYLIC ACIDNot specifiedNot specified
Crysdot5-(Phenylethynyl)furan-2-carboxylicacid95+%5g
Matrix Scientific5-(Phenylethynyl)-2-furoic acidNot specified500mg
ND Pharma & Biotech5((2(Phenyleth(1(ynyl)(2(furoic%acid%Not specifiedNot specified
SynQuest Laboratories5-(Phenylethynyl)-2-furoic acid, techNot specified250 mg
Antimex Chemical Limied2-Furancarboxylic acid,5-(2-phenylethynyl)-99%Not specified
Atomax Chemicals Co., Ltd.5-(2-PHENYLETHYNYL)-2-FURANCARBOXYLIC ACIDNot specifiedNot specified

Applications in Drug Discovery

While specific biological activities for 5-(2-Phenyleth-1-ynyl)-2-furoic acid are not extensively reported in publicly available scientific literature, its structural motifs are present in compounds with a wide range of biological functions. The furan-2-carboxylic acid core is a known scaffold in medicinal chemistry, with derivatives exhibiting antimicrobial, anti-inflammatory, and anticancer properties.

The primary application of CAS 130423-83-5 is as a fragment or building block in drug discovery campaigns. Its rigid structure and defined chemical handles (a carboxylic acid and a terminal alkyne) make it an ideal starting point for fragment-based drug discovery (FBDD) or for inclusion in screening libraries.

Hypothetical Experimental Workflow: Screening for Kinase Inhibitory Activity

Given the prevalence of the furan scaffold in kinase inhibitors, a plausible research application for 5-(2-Phenyleth-1-ynyl)-2-furoic acid would be to screen it for inhibitory activity against a panel of protein kinases. The following section outlines a detailed, albeit hypothetical, experimental protocol for such a study.

Experimental Protocol

1. Primary Kinase Activity Assay (Biochemical Screen)

  • Objective: To identify if 5-(2-Phenyleth-1-ynyl)-2-furoic acid inhibits the activity of a panel of commercially available protein kinases.

  • Methodology:

    • Compound Preparation: Dissolve 5-(2-Phenyleth-1-ynyl)-2-furoic acid in DMSO to create a 10 mM stock solution. Serially dilute the stock solution to obtain a range of concentrations for testing (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM).

    • Kinase Reaction: In a 384-well plate, combine the recombinant kinase, its specific substrate peptide, and ATP in a suitable reaction buffer.

    • Inhibition: Add the various concentrations of 5-(2-Phenyleth-1-ynyl)-2-furoic acid to the kinase reaction mixtures. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO vehicle).

    • Incubation: Incubate the plates at 30°C for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay (Promega), which measures ADP production, or by using a phosphospecific antibody in an ELISA-based format.

    • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Plot the inhibition data against the compound concentration to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited) for any active "hits."

2. Secondary Assay: Cell-Based Target Engagement

  • Objective: To confirm if the compound can inhibit the target kinase within a cellular context.

  • Methodology:

    • Cell Culture: Culture a cell line that expresses the target kinase identified in the primary screen.

    • Compound Treatment: Treat the cells with varying concentrations of 5-(2-Phenyleth-1-ynyl)-2-furoic acid for a defined period.

    • Cell Lysis: Lyse the cells to extract proteins.

    • Western Blot Analysis: Perform a Western blot to detect the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylation of the substrate would indicate target engagement by the compound.

3. Lead Optimization

  • Objective: To synthesize derivatives of the initial hit to improve potency, selectivity, and drug-like properties.

  • Methodology:

    • Structure-Activity Relationship (SAR) Studies: Utilize the carboxylic acid and alkyne functional groups to synthesize a library of analogs. For example, the carboxylic acid can be converted to amides or esters, and the terminal phenyl group of the alkyne can be modified with different substituents.

    • Iterative Screening: Screen the newly synthesized compounds through the primary and secondary assays to identify molecules with improved activity.

Visualizations

The following diagrams illustrate the chemical structure and a hypothetical workflow for the screening of 5-(2-Phenyleth-1-ynyl)-2-furoic acid.

G cluster_structure Chemical Structure of CAS 130423-83-5 cluster_workflow Drug Discovery Workflow C1=CC=C(C=C1)C#CC2=CC=C(O2)C(=O)O C₁₃H₈O₃ A Compound Acquisition (CAS 130423-83-5) B Primary Biochemical Screen (e.g., Kinase Panel) A->B Screening C Hit Identification (Active at < 10 µM) B->C Data Analysis D Secondary Cell-Based Assay (Target Engagement) C->D Validation E Lead Optimization (SAR Studies) D->E Iterative Synthesis & Screening F Preclinical Development E->F Candidate Selection

Caption: Chemical structure and a hypothetical drug discovery workflow for CAS 130423-83-5.

G cluster_primary_screen Primary Biochemical Screening Protocol P1 Prepare Compound Dilutions P3 Add Compound to Reaction P1->P3 P2 Set up Kinase Reaction (Enzyme, Substrate, ATP) P2->P3 P4 Incubate at 30°C P3->P4 P5 Measure Kinase Activity P4->P5 P6 Calculate IC50 P5->P6

References

Potential Biological Activities of 5-(Phenylethynyl)furan-2-carboxylic Acid: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-(Phenylethynyl)furan-2-carboxylic acid is a synthetic organic compound characterized by a furan-2-carboxylic acid core, substituted at the 5-position with a phenylethynyl group. While direct and extensive research on the specific biological activities of this molecule is not widely published, the furan-2-carboxylic acid scaffold is a well-established pharmacophore present in numerous compounds with a broad spectrum of biological activities. This technical guide consolidates the known biological activities of structurally related furan-2-carboxylic acid derivatives to infer the potential therapeutic applications of this compound and to provide a foundation for future research and development.

The furan ring is a versatile heterocyclic motif that can act as a bioisostere for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability, drug-receptor interactions, and bioavailability.[1] Derivatives of furan-2-carboxylic acid have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, infectious diseases, and metabolic disorders.[2][3][4][5][6][7][8][9][10][11][12][13][14][15]

Potential Therapeutic Areas and Biological Activities

Based on the activities of analogous compounds, this compound is a candidate for investigation in the following areas:

Anticancer Activity

The furan and benzofuran cores are integral to many compounds with demonstrated antiproliferative and cytotoxic effects against a range of cancer cell lines.[3][4][5][9][10][13]

Key Findings from Related Compounds:

  • Furopyridone Derivatives: A series of furan-pyridinone compounds synthesized from 3-furan-carboxylic acid exhibited significant anticancer activity against esophageal cancer cell lines (KYSE70 and KYSE150), with IC50 values as low as 0.655 µg/mL.[4]

  • Benzofuran Derivatives: Novel benzofuran-pyrazole derivatives have been designed and shown to possess anticancer properties.[3] Similarly, other benzofuran derivatives have been identified as potent and selective antiproliferative agents.[3]

  • Isatin Derivatives: The combination of a 1-benzyl and a 5-[trans-2-(methoxycarbonyl)ethen-1-yl] substitution on an isatin core, which can be conceptually related to the extended conjugation of the phenylethynyl group, greatly enhanced cytotoxic activity against human T lymphocyte cells (Jurkat), with an IC50 value of 0.03 µM.[9] This was found to occur through the induction of apoptosis via the mitochondrial pathway.[9]

  • Furo[3,2-b]indole Derivatives: A derivative, (5-((2-(hydroxymethyl)-4H-furo[3,2-b]indol-4-yl)methyl)furan-2-yl)methanol, showed highly selective and significant inhibitory activity against A498 renal cancer cells.[10]

Potential Mechanisms: The anticancer activity of furan derivatives often involves the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.[3][9]

Anti-inflammatory Activity

Furan derivatives have been explored for their anti-inflammatory properties, often linked to the inhibition of key enzymes in the inflammatory cascade.[6][8][14]

Key Findings from Related Compounds:

  • Cyclooxygenase (COX) Inhibition: A series of 2,5-diaryl substituted furans functionalized with amino acids were evaluated as inhibitors of COX-1 and COX-2 enzymes.[14] A proline-substituted compound was found to inhibit PGE2 secretion, suggesting selectivity for COX-2.[14]

  • Suppression of Inflammatory Mediators: Natural furan derivatives can exert anti-inflammatory effects by suppressing the production of reactive oxygen species (O2-), nitric oxide (NO), and prostaglandin E2 (PGE2).[8] They also regulate the mRNA expression of inflammatory mediators.[8]

Potential Mechanisms: The anti-inflammatory potential is often linked to antioxidant activities and the modulation of signaling pathways such as MAPK and PPAR-ɣ.[8]

Antimicrobial Activity

The furan nucleus is a component of several established antimicrobial agents.[3][6][7][8][12][15]

Key Findings from Related Compounds:

  • Antibacterial and Antifungal Agents: Furan derivatives have shown remarkable efficacy in selectively targeting tumor cells and also possess a broad range of antibacterial and antifungal activities.[4] The furan scaffold is present in drugs like furazolidone, nitrofurantoin, and furacillin.[4]

  • Activity against Multidrug-Resistant Strains: A 5-oxopyrrolidine derivative bearing a 5-nitrothiophene substituent (a bioisostere of the furan ring) demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains.[15]

  • Antitubercular Potential: 5-Phenyl-furan-2-carboxylic acids have been identified as a novel class of potential antitubercular agents that target the siderophore-mediated iron acquisition pathway in Mycobacterium tuberculosis by inhibiting the salicylate synthase MbtI.[11]

Antidiabetic Activity

Recent research has highlighted the potential of furan-2-carboxylic acid derivatives in the management of type 2 diabetes mellitus (T2DM).

Key Findings from Related Compounds:

  • Inhibition of Gluconeogenesis: A phenotypic screening of a compound library led to the discovery of a furan-2-carboxylic acid derivative that inhibits gluconeogenesis.[2] An optimized derivative showed improved anti-gluconeogenesis potency and, in in-vivo studies, significantly reduced non-fasting and fasting blood glucose levels in a T2DM model.[2]

Quantitative Data from Structurally Related Compounds

The following table summarizes the quantitative biological activity data for various furan-2-carboxylic acid derivatives.

Compound Class/DerivativeBiological ActivityAssay/Cell LineQuantitative Data (IC50/EC50)Reference
Furan-pyridinone derivativeAnticancerKYSE70, KYSE1500.655 µg/mL[4]
1-benzyl-5-[trans-2-(methoxycarbonyl)ethen-1-yl]isatinAnticancerJurkat cells0.03 µM[9]
2,5-diarylfuran amino acid derivative (proline-substituted)Anti-inflammatoryLPS-stimulated neutrophilsPGE2 inhibition (selectivity for COX-2)[14]
2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) derivative 5g AntifungalS. sclerotiorumEC50 = 17.14 µg/mL[16]
2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA) derivative 5g AntifungalB. cinereaEC50 = 19.63 µg/mL[16]
2'-amino-5'-styryl-4-fluorochalcone 3e Enzyme Inhibitionα-amylaseIC50 = 1.6 ± 0.52 µM[17]
2-amino-5-styrylacetophenone 2a Enzyme Inhibitionα-glucosidaseIC50 = 5.4 ± 0.10 µM[17]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key biological assays mentioned in the literature for related furan derivatives.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines (e.g., KYSE70, KYSE150, Jurkat) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[4][9]

In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Methodology:

  • Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth overnight, and the suspension is adjusted to a standard turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]

Synthesis of 5-Aryl-Furan-2-Carboxylic Acids

A general procedure for the synthesis of 5-aryl-furan-2-carboxylic acids involves the Meerwein reaction.

Methodology:

  • Diazonium Salt Preparation: An aromatic amine is diazotized using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5°C).

  • Meerwein Reaction: The resulting diazonium salt solution is added to a mixture of furan-2-carboxylic acid in a suitable solvent (e.g., acetone) in the presence of a copper(II) salt catalyst.

  • Work-up and Purification: The reaction mixture is worked up by extraction and purified by recrystallization or column chromatography to yield the 5-aryl-furan-2-carboxylic acid.[12]

A Suzuki coupling followed by hydrolysis is another synthetic route.[11]

Methodology:

  • Suzuki Coupling: Methyl 5-bromofuran-2-carboxylate is reacted with an appropriate boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)2Cl2) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., 1,4-dioxane).

  • Hydrolysis: The resulting ester is hydrolyzed to the carboxylic acid using a base (e.g., NaOH) in a mixture of water and methanol, followed by acidification.[11]

Visualizations: Signaling Pathways and Experimental Workflows

Apoptosis Induction Pathway

The following diagram illustrates a simplified mitochondrial pathway of apoptosis, a common mechanism of action for anticancer furan derivatives.[9]

apoptosis_pathway Compound Furan Derivative (e.g., Isatin derivative 2h) Mitochondria Mitochondria Compound->Mitochondria Induces stress MMP_Loss Loss of Mitochondrial Membrane Potential Mitochondria->MMP_Loss Caspase3_Activation Caspase-3 Activation MMP_Loss->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: Mitochondrial apoptosis pathway induced by a furan derivative.

General Experimental Workflow for Biological Evaluation

This diagram outlines a typical workflow for the synthesis and biological evaluation of novel furan derivatives.

experimental_workflow Synthesis Synthesis of Furan Carboxylic Acid Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Screening (e.g., Anticancer, Antimicrobial) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR Lead_Opt Lead Optimization SAR->Lead_Opt InVivo In Vivo Studies (Animal Models) SAR->InVivo Lead_Opt->Synthesis

Caption: Workflow for synthesis and biological evaluation of furan derivatives.

Conclusion and Future Directions

While direct biological data for this compound is scarce, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The phenylethynyl moiety introduces a rigid, conjugated system that may enhance binding to biological targets and influence the compound's pharmacokinetic properties.

Future research should focus on:

  • Chemical Synthesis: Development of an efficient and scalable synthesis for this compound and a library of related derivatives.

  • In Vitro Screening: Comprehensive screening of these compounds against a diverse panel of cancer cell lines, microbial strains, and inflammatory targets (e.g., COX enzymes).

  • Mechanism of Action Studies: For any active compounds, detailed studies to elucidate their molecular mechanisms of action.

  • In Vivo Efficacy: Evaluation of the most promising candidates in relevant animal models of disease.

The information compiled in this guide serves as a foundational resource for researchers and drug development professionals to initiate and advance the exploration of this compound and its derivatives as novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 5-(phenylethynyl)furan-2-carboxylic acid as a Potential MbtI Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, requires iron for its survival and pathogenesis. To acquire this essential nutrient from the host, Mtb employs high-affinity iron chelators known as siderophores, with mycobactin being a key component. The biosynthesis of mycobactin is a validated target for the development of novel anti-tubercular agents. A crucial enzyme in this pathway is the salicylate synthase MbtI, which catalyzes the first committed step: the conversion of chorismate to salicylate.[1][2] Inhibition of MbtI disrupts the mycobactin biosynthesis pathway, thereby limiting the pathogen's ability to thrive.

The 5-phenylfuran-2-carboxylic acid scaffold has emerged as a promising class of MbtI inhibitors.[3][4] This document provides detailed application notes and protocols for the investigation of 5-(phenylethynyl)furan-2-carboxylic acid , a derivative of this class, as a potential MbtI inhibitor. While specific quantitative data for this particular analog is not yet available in the public domain, the provided protocols and data for related compounds will guide researchers in its evaluation.

Data Presentation: MbtI Inhibition and Antimycobacterial Activity of 5-phenylfuran-2-carboxylic acid Derivatives

The following table summarizes the inhibitory activity against MbtI (IC50) and the antimycobacterial activity (MIC99) for a selection of 5-phenylfuran-2-carboxylic acid derivatives. This data provides a valuable context for the expected potency of this compound and highlights the structure-activity relationships within this class of inhibitors.[3][4]

CompoundMbtI IC50 (µM)M. bovis BCG MIC99 (µM)Reference
5-(3-cyanophenyl)furan-2-carboxylic acid4.0156[5]
5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid11.232[3]
5-(4-nitrophenyl)furan-2-carboxylic acid7.6156[2]
5-(3-carboxyphenyl)furan-2-carboxylic acid35.2 ± 2.6Not Reported[4]

Note: IC50 and MIC99 values for this compound are not currently available in the cited literature. The data presented is for structurally related compounds to provide a baseline for comparison.

Mandatory Visualizations

MbtI Inhibition of the Mycobactin Biosynthesis Pathway

MbtI_Pathway Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Pyruvate Mycobactin_Synthesis Mycobactin Biosynthesis Cascade Salicylate->Mycobactin_Synthesis Mycobactin Mycobactin Mycobactin_Synthesis->Mycobactin Iron_Acquisition Iron Acquisition Mycobactin->Iron_Acquisition Inhibitor This compound Inhibitor->MbtI Inhibition

Caption: Inhibition of MbtI by this compound.

Experimental Workflow for MbtI Inhibitor Evaluation

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Synthesis Synthesis of This compound MbtI_Assay MbtI Inhibition Assay (Fluorimetric) Synthesis->MbtI_Assay MIC_Assay Antimycobacterial Activity Assay (Broth Microdilution) Synthesis->MIC_Assay IC50_Det IC50 Determination MbtI_Assay->IC50_Det IC50_Det->MIC_Assay Lead to Cellular Testing MIC99_Det MIC99 Determination MIC_Assay->MIC99_Det

References

Application Notes and Protocols for Screening Furan Derivatives Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive methodological framework for the identification and characterization of novel furan-based compounds with potential therapeutic efficacy against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The protocols outlined below encompass initial screening for anti-mycobacterial activity, assessment of cytotoxicity to ensure a favorable therapeutic index, and preliminary mechanism of action studies.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the discovery of new chemical entities with novel mechanisms of action. Furan derivatives have garnered significant interest from medicinal chemists due to their diverse pharmacological activities, including antibacterial properties. This document offers detailed protocols for a systematic screening cascade designed to evaluate the potential of furan derivatives as anti-tuberculosis agents.

Experimental Workflow

The screening process follows a logical progression from initial hit identification to preliminary lead characterization. The workflow is designed to be efficient and cost-effective, prioritizing compounds with potent and selective anti-mycobacterial activity.

experimental_workflow start Furan Derivative Library maba Whole-Cell Screening (MABA or LRP Assay) start->maba mic MIC Determination (MABA) maba->mic Active Compounds cyto Cytotoxicity Assays (e.g., MTT Assay) mic->cyto moa Preliminary MoA Studies (e.g., Target-based assays) cyto->moa Selective Compounds lead Lead Candidate moa->lead

Caption: High-level experimental workflow for screening furan derivatives.

Primary Screening: In Vitro Anti-Mycobacterial Activity

The initial step involves screening the furan derivatives for their ability to inhibit the growth of M. tuberculosis H37Rv, the standard laboratory strain. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective colorimetric assay for this purpose.[1][2] An alternative rapid method is the Luciferase Reporter Phage (LRP) assay.[3]

Protocol: Microplate Alamar Blue Assay (MABA)

Principle: This assay utilizes a redox indicator (resazurin) that changes color from blue to pink in the presence of viable, metabolically active mycobacterial cells. The absence of a color change indicates growth inhibition.[1][4]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (Oleic acid-Albumin-Dextrose-Catalase)

  • Sterile 96-well flat-bottom plates

  • Furan derivatives (stock solutions in DMSO)

  • Standard anti-TB drugs (e.g., Isoniazid, Rifampicin) as positive controls

  • Alamar Blue reagent

  • Tween 80 (10% solution)

Procedure:

  • Plate Setup: Add 200 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to minimize evaporation.[5]

  • Media Dispensing: Add 100 µL of supplemented Middlebrook 7H9 broth to all test wells.

  • Compound Addition and Dilution:

    • Add 100 µL of the furan derivative stock solution (at 2x the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the subsequent wells across the plate.

  • Inoculum Preparation: Prepare an inoculum of M. tuberculosis H37Rv adjusted to a McFarland standard of 1.0, then dilute it 1:50 in 7H9 broth.[4]

  • Inoculation: Add 100 µL of the diluted bacterial suspension to each well, including drug-free growth control wells. The final volume in each well should be 200 µL.

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.[4]

  • Alamar Blue Addition:

    • After the initial incubation, add 25 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80 to one growth control well to check for sufficient growth (color change to pink).[4]

    • Once the control well turns pink (typically within 24 hours), add the Alamar Blue and Tween 80 mixture to all wells.

  • Final Incubation and Reading: Incubate for an additional 24 hours. The Minimum Inhibitory Concentration (MIC) is defined as the lowest drug concentration that prevents the color change from blue to pink.[4][6]

Protocol: Luciferase Reporter Phage (LRP) Assay

Principle: This is a rapid assay that utilizes a mycobacteriophage engineered to express a luciferase gene. In the presence of viable mycobacteria, the phage infects the cells, leading to the expression of luciferase. The light output, measured after the addition of a substrate (luciferin), is proportional to the number of viable bacteria. A reduction in light output indicates antibacterial activity.[3][7]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with supplements

  • Luciferase reporter phage

  • Furan derivatives

  • D-Luciferin substrate

  • Luminometer

Procedure:

  • Bacterial Culture Preparation: Prepare a mid-log phase culture of M. tuberculosis H37Rv.

  • Assay Setup: In a luminometer cuvette or appropriate microplate, combine:

    • 350 µL of Middlebrook 7H9 broth

    • 100 µL of M. tuberculosis cell suspension (adjusted to McFarland standard #2)

    • 50 µL of the furan derivative at the desired concentration.[3]

  • Incubation: Incubate the mixture at 37°C for a specified period (e.g., 48-72 hours).

  • Phage Infection: Add the luciferase reporter phage to the mixture and incubate to allow for infection.

  • Luminometry:

    • Add 100 µL of D-Luciferin substrate.

    • Measure the Relative Light Units (RLU) using a luminometer.[3]

  • Data Analysis: Calculate the percentage reduction in RLU compared to the drug-free control. A reduction of 50% or more is typically considered indicative of anti-mycobacterial activity.[3]

Hit Confirmation and Cytotoxicity Assessment

Compounds that show activity in the primary screen ("hits") are subjected to further testing to confirm their potency by determining the precise MIC value and to evaluate their toxicity against mammalian cells.

Minimum Inhibitory Concentration (MIC) Determination

The MABA protocol described in section 3.1 can be used with a narrower range of concentrations to precisely determine the MIC99, which is the concentration required to inhibit 99% of the bacterial population. Some studies have identified furan derivatives with MIC values in the low micromolar range. For example, a diaryl furan derivative was reported to have a MIC99 of 1.56 µM against M. tuberculosis.[8]

Cytotoxicity Assays

It is crucial to assess whether the anti-mycobacterial activity of the furan derivatives is due to selective toxicity against the bacteria or general cytotoxicity.[9] Commonly used cell lines for this purpose include human lung epithelial cells (A549), human hepatoma cells (HepG2), and macrophage cell lines (RAW 264.7 or THP-1).[9][10]

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes can reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[9][11]

Materials:

  • Mammalian cell line of choice (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile microplates

  • Furan derivatives

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the furan derivatives. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the compound concentration that reduces cell viability by 50%.

Preliminary Mechanism of Action (MoA) Studies

For compounds with high potency against Mtb and low cytotoxicity (high selectivity index), preliminary MoA studies can be initiated.

Target-Based Screening

If there is a hypothesized target for the furan derivatives, direct enzyme inhibition assays can be performed. For instance, some furan derivatives have been investigated as inhibitors of N-acetyl glutamate synthase (ArgA), an essential enzyme in the L-arginine biosynthesis pathway of M. tuberculosis.[8] Another potential target is salicylate synthase (MbtI), which is involved in the biosynthesis of mycobactins, the siderophores of Mtb.[12]

β-Lactamase Inhibition Assay

M. tuberculosis possesses a β-lactamase enzyme (BlaC) that confers resistance to β-lactam antibiotics.[13] Furan derivatives can be screened for their ability to inhibit BlaC, potentially acting as adjuvants to β-lactam antibiotics.

Principle: A chromogenic β-lactam substrate (e.g., nitrocefin) is used. In the presence of β-lactamase, nitrocefin is hydrolyzed, resulting in a color change that can be monitored spectrophotometrically. An inhibitor will slow down or prevent this color change.

Materials:

  • Purified M. tuberculosis β-lactamase (BlaC)

  • Nitrocefin

  • Assay buffer

  • Furan derivatives

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, the furan derivative at various concentrations, and the BlaC enzyme.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add nitrocefin to initiate the reaction.

  • Absorbance Reading: Immediately measure the change in absorbance over time at the appropriate wavelength for hydrolyzed nitrocefin.

  • Data Analysis: Determine the rate of hydrolysis in the presence and absence of the inhibitor to calculate the percentage of inhibition and the IC50 value.

Data Presentation

All quantitative data should be summarized in tables for clear comparison and interpretation.

Table 1: Anti-mycobacterial Activity and Cytotoxicity of Furan Derivatives

Compound IDMIC vs. Mtb H37Rv (µM)[8]CC50 vs. HepG2 (µM)Selectivity Index (SI = CC50/MIC)
Furan-001
Furan-002
Furan-003
Isoniazid

Table 2: Mechanism of Action Data

Compound IDTarget Enzyme IC50 (µM) (e.g., ArgA)[8]β-Lactamase (BlaC) Inhibition IC50 (µM)
Furan-001
Furan-002
Furan-003
ClavulanateN/A

Visualization of Key Protocols

maba_protocol start Prepare 96-well plate (outer wells with H2O) add_media Add 100 µL 7H9 broth to all test wells start->add_media add_compounds Add compounds and perform serial dilutions add_media->add_compounds add_inoculum Add 100 µL of Mtb inoculum (final volume = 200 µL) add_compounds->add_inoculum incubate1 Seal and incubate at 37°C for 5-7 days add_inoculum->incubate1 add_alamar Add Alamar Blue and Tween 80 incubate1->add_alamar incubate2 Incubate for 24 hours add_alamar->incubate2 read Read results: Blue = Inhibition Pink = Growth incubate2->read

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

cytotoxicity_workflow start Seed mammalian cells in 96-well plate adhere Allow cells to adhere overnight start->adhere treat Treat cells with serial dilutions of furan derivatives adhere->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT reagent and incubate for 2-4 hours incubate->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize read Measure absorbance and calculate CC50 solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

This document provides a robust set of protocols for the initial stages of anti-tuberculosis drug discovery focused on furan derivatives. By following this systematic approach, researchers can effectively identify compounds with potent and selective anti-mycobacterial activity and gain preliminary insights into their mechanism of action, thereby identifying promising candidates for further preclinical development.

References

Application Notes and Protocols for 5-(phenylethynyl)furan-2-carboxylic Acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 5-(phenylethynyl)furan-2-carboxylic acid as a versatile building block in the field of materials science. Due to its rigid, conjugated structure incorporating a furan ring, a phenylethynyl group, and a carboxylic acid moiety, this compound holds potential for the synthesis of advanced materials such as metal-organic frameworks (MOFs) and specialty polymers. While direct, detailed applications in materials science are still an emerging area of research, its structural similarity to well-studied furan-based monomers allows for the extrapolation of potential applications and synthetic methodologies.

Physicochemical Properties

A comprehensive understanding of the fundamental properties of this compound is crucial for its application in materials synthesis.

PropertyValueReference
CAS Number 130423-83-5[1]
Molecular Formula C₁₃H₈O₃[1]
Molecular Weight 212.205 g/mol [1]
Melting Point 212 °C[1]
Boiling Point 411 °C at 760 mmHg[1]
Density 1.33 g/cm³[1]
Flash Point 202.4 °C[1]
pKa (Predicted) 2.99 ± 0.10[1]

Potential Applications in Materials Science

The unique molecular architecture of this compound makes it a promising candidate for several advanced material applications.

Organic Linker for Metal-Organic Frameworks (MOFs)

The carboxylic acid group can act as a coordination site for metal ions, forming the nodes of a MOF, while the rigid phenylethynyl-furan backbone can serve as the linker. The extended conjugation of the linker could impart interesting photophysical or electronic properties to the resulting MOF, with potential applications in:

  • Gas Storage and Separation: The porous nature of MOFs can be tailored for the selective adsorption of gases.

  • Catalysis: The framework can be designed to have catalytically active sites.[2]

  • Sensing: Changes in the framework upon interaction with analytes could lead to a detectable signal.

Monomer for Specialty Polymers

The dicarboxylic acid functionality, while not inherent, can be achieved through derivatization, or the existing carboxylic acid can be used for the synthesis of polyesters and polyamides. The rigid and aromatic nature of the monomer unit could lead to polymers with:

  • High Thermal Stability: The aromatic rings and alkyne group contribute to thermal resistance.

  • Enhanced Mechanical Strength: The rigidity of the monomer can translate to robust polymer chains.

  • Interesting Optical and Electronic Properties: The conjugated system may be suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).[3][4][5]

Experimental Protocols

While specific protocols for this compound are not widely published, established methods for similar furan-based compounds, such as 2,5-furandicarboxylic acid (FDCA), can be adapted.

General Protocol for MOF Synthesis (Hypothetical)

This protocol is a general guideline for the solvothermal synthesis of a MOF using this compound as the organic linker. Optimization of solvent, temperature, time, and modulator will be necessary.

Materials:

  • This compound (organic linker)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., formic acid, acetic acid)

Procedure:

  • In a glass vial, dissolve this compound and the metal salt in the chosen solvent. A typical molar ratio of linker to metal is 1:1 or 2:1.

  • If a modulator is used, add it to the solution. The modulator can help control the crystal growth and morphology.

  • Seal the vial tightly and place it in a programmable oven.

  • Heat the mixture to a specific temperature (typically between 80 °C and 150 °C) and hold for a set period (12 to 72 hours).

  • Allow the oven to cool down slowly to room temperature.

  • Crystals of the MOF, if formed, can be collected by filtration.

  • Wash the collected crystals with fresh solvent to remove any unreacted starting materials.

  • Activate the MOF by solvent exchange and/or heating under vacuum to remove solvent molecules from the pores.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area of the MOF.

Workflow for Hypothetical MOF Synthesis

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Isolation & Activation Linker 5-(phenylethynyl)furan- 2-carboxylic acid Mixing Dissolve & Mix Linker->Mixing MetalSalt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) MetalSalt->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Heating Heating (80-150 °C, 12-72 h) Mixing->Heating Seal in vial Cooling Slow Cooling Heating->Cooling Filtration Filtration Cooling->Filtration Washing Washing Filtration->Washing Activation Activation (Solvent Exchange/Vacuum) Washing->Activation FinalMOF Porous MOF Material Activation->FinalMOF

Caption: Workflow for the hypothetical solvothermal synthesis of a Metal-Organic Framework.

General Protocol for Polyester Synthesis via Melt Polycondensation (Adapted from FDCA)

This protocol is adapted from the well-established two-stage melt polycondensation process for producing polyesters from 2,5-furandicarboxylic acid (FDCA) and can serve as a starting point for this compound or its diester derivative.[6]

Materials:

  • Dimethyl 5-(phenylethynyl)furan-2-carboxylate (monomer)

  • Diol (e.g., ethylene glycol, 1,4-butanediol)

  • Catalyst (e.g., antimony trioxide, titanium(IV) isopropoxide)

  • Stabilizer (optional, e.g., phosphite-based antioxidant)

Procedure:

Stage 1: Esterification/Transesterification

  • Charge the dimethyl 5-(phenylethynyl)furan-2-carboxylate, diol (in excess), and catalyst into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser.

  • Heat the mixture under a slow stream of nitrogen to a temperature of 160-200 °C.

  • Methanol will be produced as a byproduct and should be collected. The reaction is monitored by the amount of methanol collected.

  • Continue this stage for 2-4 hours until the collection of methanol ceases.

Stage 2: Polycondensation

  • Gradually increase the temperature to 220-260 °C.

  • Simultaneously, slowly reduce the pressure to below 1 mbar to facilitate the removal of the excess diol and drive the polymerization reaction forward.

  • The viscosity of the reaction mixture will increase as the polymer chains grow. The reaction is typically continued for 2-5 hours until the desired viscosity (and molecular weight) is achieved.

  • The resulting polymer is then extruded from the reactor under nitrogen pressure and can be pelletized after cooling.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Logical Relationship for Polyester Synthesis

Polyester_Synthesis_Logic cluster_stage1 Stage 1: Transesterification cluster_stage2 Stage 2: Polycondensation Monomer Dimethyl 5-(phenylethynyl)furan-2-carboxylate + Diol (e.g., Ethylene Glycol) S1_Conditions 160-200 °C Nitrogen Atmosphere Monomer->S1_Conditions Catalyst Catalyst (e.g., Sb₂O₃) Catalyst->S1_Conditions S1_Process Methanol Removal S1_Conditions->S1_Process Oligomer Low Molecular Weight Oligomers S1_Process->Oligomer S2_Conditions 220-260 °C High Vacuum (<1 mbar) Oligomer->S2_Conditions S2_Process Excess Diol Removal S2_Conditions->S2_Process HighPolymer High Molecular Weight Polyester S2_Process->HighPolymer

Caption: Logical flow of a two-stage melt polycondensation for polyester synthesis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Future Outlook

The exploration of this compound in materials science is in its early stages. Future research will likely focus on the synthesis and characterization of novel MOFs and polymers derived from this building block. Investigations into the photophysical, electronic, and mechanical properties of these new materials will be crucial in determining their potential for practical applications in areas such as organic electronics, gas separation, and advanced composites.

References

Application Notes and Protocols for the Synthesis and Use of Fluorescent Probes from Phenylethynyl Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylethynyl furan-based compounds represent a versatile class of fluorophores with significant potential in the development of fluorescent probes for biological and environmental applications. Their rigid, planar structure and extended π-conjugation system often lead to desirable photophysical properties, including high fluorescence quantum yields and large Stokes shifts. The synthetic accessibility of these compounds, primarily through the Sonogashira cross-coupling reaction, allows for the straightforward introduction of various functional groups, enabling the rational design of probes for specific analytes such as metal ions and for applications in cellular imaging.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of fluorescent probes derived from phenylethynyl furan compounds.

Applications

Fluorescent probes based on the phenylethynyl furan scaffold have demonstrated utility in a range of applications, including:

  • Selective Detection of Metal Ions: By incorporating appropriate chelating moieties, these probes can exhibit high selectivity and sensitivity for specific metal ions, such as Cr³⁺, Fe³⁺, and Al³⁺, through mechanisms like Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).[1][2]

  • Bioimaging of Cancer Cells: Functionalized phenylethynyl furan derivatives have been successfully employed for in vitro and in vivo imaging of cancer cells.[3][4] These probes can be designed for selective accumulation in tumor tissues, offering potential for diagnostics and monitoring therapeutic responses.[3]

  • Environmental Sensing: The sensitivity of these probes to their local environment can be harnessed for the detection of pollutants and other analytes in environmental samples.

Quantitative Data Presentation

The photophysical properties of representative phenylethynyl furan-based fluorescent probes are summarized in the table below for comparative analysis.

Probe Name/DescriptionExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Target Analyte/ApplicationReference
DCPEF--860.946Cancer Cell Imaging[3][5]
Cyclo X360452920.226Cancer Cell Imaging[4]
SAC350428780.400Cancer Cell Imaging[4]
SNO350432820.479Cancer Cell Imaging[4]
Furan-based Cr³⁺ Sensor----Cr³⁺ Detection[1]
Benzofuran-based Al³⁺ Sensor3774791020.032 (upon Al³⁺ binding)Al³⁺ Detection[2]

Experimental Protocols

Protocol 1: Synthesis of a 2,5-Bis(phenylethynyl)furan Core Structure

This protocol describes the synthesis of a core phenylethynyl furan scaffold via a double Sonogashira cross-coupling reaction.

Materials:

  • 2,5-Dibromofuran

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

  • Addition of Reactants: Add 2,5-dibromofuran (1.0 eq) and the anhydrous solvent to the flask. Subsequently, add the base (2-3 eq) and phenylacetylene (2.2-2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature or elevate the temperature to 40-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Functionalization of the Phenylethynyl Furan Core for Metal Ion Sensing

This protocol provides a general guideline for introducing a metal-chelating group onto the phenylethynyl furan scaffold. The example provided is the introduction of a pyridine moiety for potential metal ion coordination.

Materials:

  • 2,5-Bis(phenylethynyl)furan (from Protocol 1)

  • Functionalized phenylacetylene (e.g., 3-ethynylpyridine)

  • (Further Sonogashira coupling components as in Protocol 1 if starting from a mono-substituted furan)

  • Alternatively, functionalization of a pre-existing phenyl ring via electrophilic aromatic substitution (e.g., nitration followed by reduction to an amine, then further modification).

Procedure (Example via Sonogashira):

  • This procedure assumes a starting material of 2-bromo-5-(phenylethynyl)furan, which can be synthesized by a mono-Sonogashira coupling with 2,5-dibromofuran.

  • Reaction Setup: Follow the same inert atmosphere setup as in Protocol 1, adding the palladium catalyst and copper(I) iodide to a Schlenk flask.

  • Addition of Reactants: Add 2-bromo-5-(phenylethynyl)furan (1.0 eq), the anhydrous solvent, the base (2-3 eq), and 3-ethynylpyridine (1.1-1.2 eq).

  • Reaction and Work-up: Follow steps 3-7 from Protocol 1 to carry out the reaction, work-up, and purification of the final functionalized probe.

Protocol 3: In Vitro Cellular Imaging with a Phenylethynyl Furan-Based Probe

This protocol outlines a general procedure for staining and imaging live cells with a synthesized fluorescent probe.

Materials:

  • Synthesized phenylethynyl furan fluorescent probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cells of interest (e.g., HT-29 cancer cells) cultured on glass-bottom dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO) at a concentration of 1-10 mM.

  • Cell Seeding: Seed the cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to the desired confluency.

  • Staining: Dilute the probe stock solution in pre-warmed cell culture medium to a final working concentration (typically 1-10 µM). Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 30-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Imaging: Add fresh pre-warmed cell culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe.

Visualizations

General Synthesis Workflow for Phenylethynyl Furan Probes cluster_synthesis Synthesis cluster_application Application Start Start Halogenated_Furan Halogenated Furan (e.g., 2,5-Dibromofuran) Start->Halogenated_Furan Phenylacetylene Phenylacetylene (or functionalized derivative) Start->Phenylacetylene Sonogashira Sonogashira Coupling Halogenated_Furan->Sonogashira Phenylacetylene->Sonogashira Core_Scaffold Phenylethynyl Furan Core Scaffold Sonogashira->Core_Scaffold Functionalization Functionalization (e.g., adding chelators) Core_Scaffold->Functionalization Final_Probe Final Fluorescent Probe Functionalization->Final_Probe Application_Start Application Cell_Culture Cell Culture/ Sample Preparation Application_Start->Cell_Culture Probe_Incubation Probe Incubation Cell_Culture->Probe_Incubation Washing Washing Step Probe_Incubation->Washing Imaging Fluorescence Imaging/ Spectroscopy Washing->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis

Caption: General workflow for synthesis and application of phenylethynyl furan probes.

Proposed Sensing Mechanism of a Furan-Based Probe for Metal Ions Probe Phenylethynyl Furan Probe (with chelating group) Complexation Complexation Probe->Complexation Metal_Ion Metal Ion (e.g., Cr³⁺) Metal_Ion->Complexation ICT Intramolecular Charge Transfer (ICT) Modulation Complexation->ICT Fluorescence_Change Change in Fluorescence (Turn-on or Turn-off) ICT->Fluorescence_Change

Caption: Sensing mechanism of a phenylethynyl furan probe for metal ion detection.

References

protocol for derivatization of the carboxylic acid group of 5-(phenylethynyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Phenylethynyl)furan-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science due to its rigid, conjugated structure. Derivatization of the carboxylic acid moiety is a key strategy for modulating its physicochemical properties, biological activity, and for creating building blocks for more complex molecules. This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound. The methodologies described are based on established carboxylic acid activation techniques and are tailored for researchers in drug discovery and chemical synthesis.

Data Presentation: Comparative Analysis of Derivatization Methods

The following table summarizes quantitative data for representative derivatization reactions of furan-2-carboxylic acid and its derivatives. This data is intended to guide the selection of an appropriate synthetic method.

SubstrateAmine/AlcoholMethod/Coupling SystemSolventReaction Time (h)Yield (%)
Furan-2-carboxylic acidAnilineEDC, HOBt, DMAPCH₃CN1880
Furan-2-carboxylic acid4-AminophenolEDCDCM-74.4
Furan-2-carboxylic acidBenzylamineTBTU, DIPEADMF-73-82
Furan-2-carboxylic acidHydrazine Hydrate(from ester)--High
This compoundAmmonia (aqueous)(from ester)Ethanol-High
Benzoic AcidMethanolH₂SO₄ (catalytic)Methanol--
Hippuric AcidCyclohexanolp-TsOHToluene3096

Experimental Protocols

Protocol 1: Amide Synthesis via Carbodiimide Coupling

This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents.

Materials and Reagents:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 0.1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add the desired amine (1.0-1.2 eq) and HOBt (1.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0 eq) to the stirred solution.

  • Slowly add EDC (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified amide by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and MS).

Protocol 2: Ester Synthesis via Fischer Esterification

This protocol details the acid-catalyzed esterification of this compound with an alcohol.[1] This method is particularly suitable for the synthesis of simple alkyl esters where the alcohol can be used in large excess as the solvent.

Materials and Reagents:

  • This compound

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Ethyl acetate

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 2-5 mol%).

  • Heat the reaction mixture to reflux and maintain for 2-10 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer with a saturated solution of NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • If necessary, purify the ester by column chromatography on silica gel.

  • Characterize the purified ester by spectroscopic methods.

Mandatory Visualizations

G General Workflow for Carboxylic Acid Derivatization cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_acid This compound reaction_step Derivatization Reaction (e.g., Amide Coupling or Esterification) start_acid->reaction_step start_reagent Amine or Alcohol start_reagent->reaction_step extraction Extraction reaction_step->extraction washing Washing extraction->washing drying Drying washing->drying concentration Concentration drying->concentration purification Purification (e.g., Column Chromatography) concentration->purification characterization Characterization (NMR, MS, IR) purification->characterization end_product Final Derivative (Amide or Ester) characterization->end_product

Caption: Workflow for the derivatization of this compound.

G Reaction Schemes for Derivatization cluster_amide Amide Formation cluster_ester Ester Formation (Fischer) A_start This compound + R¹R²NH A_product 5-(Phenylethynyl)furan-2-carboxamide A_start->A_product A_reagents EDC, HOBt, Base DMF or DCM E_start This compound + R'OH E_product Alkyl 5-(phenylethynyl)furan-2-carboxylate E_start->E_product E_reagents H⁺ (cat.), Reflux

Caption: General reaction schemes for amide and ester formation.

References

Troubleshooting & Optimization

troubleshooting low yield in Sonogashira coupling of furan derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sonogashira coupling reactions involving furan substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during these sensitive cross-coupling reactions. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you optimize your reaction yields and obtain consistent results.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling with a furan derivative is giving very low to no yield. What are the most common reasons for this? A1: Low yields in Sonogashira couplings with furan derivatives can stem from several factors. The most critical initial checks involve the quality of your reagents and the reaction setup.[1] Key areas to investigate include:

  • Catalyst Inactivity: The palladium catalyst may be degraded or poisoned.[1]

  • Reagent Impurity: Impurities in the furan halide, alkyne, solvent, or base can inhibit the reaction.

  • Atmospheric Conditions: The reaction is sensitive to oxygen, which promotes the undesirable homocoupling of the alkyne (Glaser coupling).[1][2] Running the reaction under a strictly inert atmosphere (Argon or Nitrogen) is crucial.[1][3]

  • Inappropriate Reaction Conditions: The chosen solvent, base, temperature, or ligand may not be optimal for your specific furan substrate.[4]

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction? A2: Glaser coupling is a common side reaction, particularly when using a copper(I) co-catalyst in the presence of oxygen.[2][5] To minimize it, you should:

  • Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas) and maintain a positive pressure of argon or nitrogen throughout the reaction.[1][2]

  • Consider Copper-Free Conditions: Numerous protocols have been developed to avoid the use of copper, which is the primary promoter of Glaser coupling.[6][7][8][9] These methods often require specific ligands or different reaction conditions but can effectively eliminate the homocoupling side product.[7]

Q3: What is the general reactivity order for halo-furans in the Sonogashira coupling? A3: The reactivity of the halide on the furan ring significantly impacts the reaction conditions required. The general reactivity trend follows that of other aryl halides: I > Br > Cl.[1]

  • Iodo-furans are the most reactive and can often be coupled at room temperature or with mild heating.[1][7]

  • Bromo-furans are less reactive and typically require higher temperatures and longer reaction times.[10]

  • Chloro-furans are the least reactive and often necessitate highly active catalyst systems with specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to achieve good yields.[2][11]

Q4: I see a black precipitate forming in my reaction flask. What is it and what should I do? A4: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition and precipitation of the palladium(0) catalyst.[1] This leads to a loss of catalytic activity and results in low yields. Common causes include:

  • High Temperatures: Excessive heat can cause the catalyst to decompose.

  • Impurities: Impurities in the reagents or solvent can poison the catalyst.[1]

  • Inappropriate Solvent: Some solvents, such as THF, have been anecdotally reported to promote the formation of palladium black under certain conditions.[1][12] To resolve this, ensure high-purity reagents and solvents are used, and consider optimizing the reaction temperature.[1]

Troubleshooting Low Yield: A Step-by-Step Guide

When facing low product yield, a systematic approach to troubleshooting is essential. The following guide breaks down key areas to investigate.

Problem Area 1: Catalyst System

The choice and handling of the palladium catalyst and ligands are critical for a successful reaction.

  • Is the palladium catalyst active?

    • Recommendation: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade upon exposure to air and moisture. Use a fresh batch of catalyst or one that has been stored properly under an inert atmosphere. If using a Pd(II) precatalyst like PdCl₂(PPh₃)₂, ensure the reaction conditions are suitable for its in-situ reduction to the active Pd(0) species.[7]

  • Is the copper co-catalyst fresh (if applicable)?

    • Recommendation: Copper(I) iodide is sensitive to oxidation. A white or off-white powder is indicative of good quality, whereas a green or brown tint suggests oxidation, which can hinder the reaction. Use a fresh bottle or a recently purchased batch.[1]

  • Is the ligand appropriate for the furan substrate?

    • Recommendation: For less reactive furan halides (e.g., bromides and especially chlorides), standard ligands like triphenylphosphine (PPh₃) may be insufficient. More electron-rich and sterically hindered phosphine ligands (e.g., P(t-Bu)₃, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve catalyst performance by promoting the rate-limiting oxidative addition step.[2][11][13]

Problem Area 2: Reagents and Reaction Setup

The quality of the starting materials and the reaction environment play a pivotal role.

  • Are the furan halide and alkyne pure?

    • Recommendation: Ensure that the starting materials are free of impurities that could poison the catalyst. Purify the substrates by distillation, recrystallization, or column chromatography if necessary.[1]

  • Is the solvent anhydrous and degassed?

    • Recommendation: The Sonogashira reaction requires anhydrous and anaerobic conditions.[1] Use a dry, freshly distilled, or commercially available anhydrous solvent. The solvent must be thoroughly degassed before use to prevent catalyst oxidation and alkyne homocoupling.[2] Common solvents include THF, DMF, dioxane, and triethylamine.[3][4]

  • Is the base suitable and of high purity?

    • Recommendation: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically required to deprotonate the alkyne and neutralize the HX formed during the reaction.[1] The base must be anhydrous, as water can interfere with the catalytic cycle. Ensure the base is used in appropriate excess (typically 2-3 equivalents).[3]

Problem Area 3: Reaction Conditions

Fine-tuning the reaction parameters is often necessary for optimal results.

  • Is the reaction temperature optimal?

    • Recommendation: The required temperature depends on the reactivity of the furan halide. Iodo-furans may react at room temperature, while bromo-furans often require heating (e.g., 40-80 °C).[3][7] For very unreactive substrates, temperatures up to 100-150 °C may be necessary, but this also increases the risk of catalyst decomposition.[4][10]

  • Is the reaction concentration appropriate?

    • Recommendation: In some cases, running the reaction under more dilute conditions can suppress side reactions and improve yields. Conversely, for slow reactions, a higher concentration might be beneficial. This parameter should be optimized for your specific system.[5]

Visualized Workflows and Mechanisms

Troubleshooting Workflow for Low Yields

The following diagram provides a logical workflow to diagnose and solve issues leading to low yields in your Sonogashira coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity & Setup (Inertness) start->check_reagents check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Optimize Reaction Conditions start->check_conditions pd_black Palladium Black Observed? check_reagents->pd_black homocoupling Significant Alkyne Homocoupling? check_reagents->homocoupling sol_reagents Solution: - Purify Substrates - Use Anhydrous/Degassed  Solvents & Base check_reagents->sol_reagents Impurity/ Moisture Suspected sol_catalyst Solution: - Use Fresh Catalyst/CuI - Use Bulky/Electron-Rich  Ligands for Br/Cl-Furans check_catalyst->sol_catalyst Low Halide Reactivity (Br, Cl) sol_conditions Solution: - Increase Temperature for  Bromo/Chloro-Furans - Screen Solvents/Bases check_conditions->sol_conditions No Reaction Occurring pd_black->check_catalyst No sol_pd_black Solution: - Lower Temperature - Check Reagent Purity - Change Solvent pd_black->sol_pd_black Yes homocoupling->pd_black No sol_homocoupling Solution: - Ensure Strict Anaerobic Setup - Switch to Copper-Free  Conditions homocoupling->sol_homocoupling Yes

Caption: Troubleshooting workflow for low yields.
The Sonogashira Catalytic Cycle

Understanding the reaction mechanism is key to troubleshooting. The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂(X) pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂(C≡CR²) pd_ox->pd_trans Transmetalation pd_trans->pd0 product R¹-C≡C-R² pd_trans->product Reductive Elimination cu_x CuX pd_trans->cu_x to Cu Cycle ox_add_label R¹-X ox_add_label->pd_ox cu_alkyne Cu-C≡CR² cu_x->cu_alkyne Base cu_alkyne->pd_ox from Cu Cycle cu_alkyne->cu_x alkyne_label H-C≡CR² alkyne_label->cu_alkyne

Caption: The catalytic cycle of the Sonogashira coupling reaction.[3]

Quantitative Data Summary

The following table summarizes representative reaction conditions for the Sonogashira coupling of various furan derivatives. Yields are highly dependent on the specific substrates and precise conditions used.

Furan SubstrateAlkyne SubstratePd Catalyst (mol%)CuI (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
2-Iodo-5-alkylfuranTerminal AlkynePdCl₂(PPh₃)₂ (2)4Et₃N (2)THF50-70Good[14]
2,4-DibromofuranPhenylacetylenePd(PPh₃)₄ (1-5)2-10Et₃N (2-3)THF40-60Good[3]
2,4-Dibromofuran1-HexynePd(PPh₃)₄ (1-5)2-10DIPA (2-3)DMF40-60Good[3]
4-Bromofuran-2-carbaldehyde3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)N/ATMP (2)DMSO6083[6]
2-IodofuranPhenylacetylenePd(OAc)₂ / [DBU]Ac5[DBU]AcToluene120Good[15]

Abbreviations: Et₃N = Triethylamine, DIPA = Diisopropylamine, THF = Tetrahydrofuran, DMF = N,N-Dimethylformamide, TMP = 2,2,6,6-Tetramethylpiperidine, DMSO = Dimethyl sulfoxide, [DBU]Ac = 1,8-Diazabicyclo[5.4.0]undec-7-enium acetate.

Key Experimental Protocols

Protocol 1: Standard Palladium-Copper Co-Catalyzed Sonogashira Coupling

This protocol outlines a standard procedure for the coupling of an iodo-furan with a terminal alkyne.[3][14]

Materials:

  • 2-Iodo-5-alkylfuran (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) iodide [CuI] (4 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Under a positive pressure of inert gas, add the 2-iodo-5-alkylfuran (1.0 eq).

  • Add anhydrous THF (to make a ~0.2 M solution) followed by anhydrous Et₃N (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst, washing the pad with a small amount of THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is adapted for substrates where alkyne homocoupling is a significant issue.[6][16]

Materials:

  • 4-Bromofuran-2-carbaldehyde (1.0 eq)

  • 3-Ethynylpyridine (1.6 eq)

  • [DTBNpP]Pd(crotyl)Cl (a monoligated Pd precatalyst) (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the 4-bromofuran-2-carbaldehyde (1.0 eq) and the palladium precatalyst (0.025 eq).

  • Add anhydrous DMSO (to make a ~0.2 M solution) and TMP (2.0 eq).

  • Add the 3-ethynylpyridine (1.6 eq).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 60 °C).[6]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Optimizing Palladium Catalysts for the Synthesis of 5-(Phenylethynyl)furan-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-(phenylethynyl)furan-2-carboxylic acid. This resource is tailored for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this palladium-catalyzed cross-coupling reaction. Below, you will find a comprehensive troubleshooting guide, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yields and achieve consistent results.

Troubleshooting Guide

Low yields, catalyst deactivation, and the formation of byproducts are common hurdles in the Sonogashira coupling for the synthesis of this compound. This guide provides a structured approach to identifying and resolving these issues.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive Catalyst: The palladium catalyst may not be sufficiently active, or the active Pd(0) species may not be forming.• Use a pre-activated Pd(0) catalyst like Pd(PPh₃)₄. • If using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), ensure the reaction conditions facilitate its reduction to Pd(0). This can be promoted by the amine base or by the homocoupling of the alkyne.[1] • Consider using a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can improve the rate of oxidative addition.[2]
Poor Substrate Reactivity: 5-Halofuran-2-carboxylic acids can be challenging substrates. Aryl bromides are less reactive than aryl iodides.• If using a 5-bromofuran-2-carboxylic acid, consider switching to the more reactive 5-iodofuran-2-carboxylic acid. • Increase the reaction temperature. For aryl bromides, temperatures around 80-100°C may be necessary.[3]
Inappropriate Base: The choice and amount of base are critical for the deprotonation of the terminal alkyne.• Triethylamine (Et₃N) and diisopropylamine (DIPA) are commonly used and effective bases.[3] • For substrates sensitive to strong bases, consider using a milder inorganic base like K₂CO₃ or Cs₂CO₃, especially in copper-free conditions.[4]
Solvent Issues: The solvent can significantly impact catalyst solubility and reactivity.• Anhydrous and degassed solvents are crucial. Common choices include THF, DMF, and toluene.[1][3] • For the protecting-group-free synthesis in water, a water-soluble ligand such as TPPTS is necessary.
Catalyst Deactivation (Formation of Palladium Black) Oxygen Sensitivity: The Pd(0) catalyst is sensitive to oxygen and can precipitate as palladium black.• Ensure all reagents and the reaction vessel are thoroughly degassed using techniques like freeze-pump-thaw and maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[5]
High Temperatures: Prolonged heating at high temperatures can promote catalyst decomposition.• Optimize the reaction temperature to the minimum required for efficient conversion.
Solvent Effects: Certain solvents, like THF, have been anecdotally reported to promote the formation of palladium black.[1]• If catalyst precipitation is a persistent issue, consider switching to a different solvent system, such as toluene or dioxane.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of Oxygen: Oxygen promotes the oxidative homocoupling of the terminal alkyne, especially in the presence of a copper co-catalyst.• Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere.[5]
High Copper Concentration: While CuI can accelerate the reaction, it is also the primary promoter of Glaser coupling.• Reduce the amount of the copper co-catalyst. • Consider a copper-free Sonogashira protocol. Several efficient copper-free methods have been developed.[6]
Slow Cross-Coupling: If the desired cross-coupling reaction is slow, homocoupling can become a dominant side reaction.• Optimize the reaction conditions (catalyst, ligand, temperature) to increase the rate of the Sonogashira coupling.
Decarboxylation of Starting Material or Product High Reaction Temperatures: The furan ring in conjunction with the carboxylic acid may be susceptible to decarboxylation at elevated temperatures.• Monitor the reaction closely and avoid unnecessarily high temperatures or prolonged reaction times. • Consider a decarbonylative Sonogashira coupling as a planned synthetic step if starting from the carboxylic acid is desired.[7]
Poor Reproducibility Variable Reagent Quality: The purity of the catalyst, base, solvent, and starting materials is critical.• Use high-purity, anhydrous solvents and reagents. Amine bases can oxidize over time and may need to be freshly distilled.
Inconsistent Inert Atmosphere: Even small amounts of oxygen can significantly affect the reaction outcome.• Ensure consistent and rigorous degassing and inert atmosphere techniques for every experiment.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the carboxylic acid group on the furan ring during the Sonogashira coupling?

A1: Not always. While traditional approaches often involve protecting the carboxylic acid as an ester to prevent potential side reactions and improve solubility, protecting-group-free methods have been successfully developed. A notable approach involves using a water-soluble palladium catalyst system (e.g., Pd(OAc)₂/TPPTS-CuI) with an inorganic base like K₂CO₃ in water. This method avoids the additional steps of protection and deprotection, making the synthesis more efficient.

Q2: What is the role of the copper(I) co-catalyst, and is it always required?

A2: The copper(I) co-catalyst, typically CuI, reacts with the terminal alkyne to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle. The addition of a copper co-catalyst can significantly accelerate the reaction, allowing it to proceed under milder conditions, such as at room temperature.[8] However, the copper catalyst also promotes the undesirable homocoupling of the alkyne (Glaser coupling). Consequently, numerous copper-free Sonogashira protocols have been developed, which are particularly useful when homocoupling is a major issue.[6]

Q3: My reaction turns black, and I observe a precipitate. What is happening, and how can I prevent it?

A3: The formation of a black precipitate is typically indicative of the decomposition of the Pd(0) catalyst to form palladium black. This is often caused by the presence of oxygen in the reaction mixture. To prevent this, it is crucial to use thoroughly degassed solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. In some cases, the choice of solvent can also influence catalyst stability, and switching from a solvent like THF to toluene or dioxane may be beneficial.[1]

Q4: How do I choose the best palladium catalyst and ligand for this synthesis?

A4: The optimal catalyst and ligand depend on the specific reactivity of your substrate. For less reactive starting materials like 5-bromofuran-2-carboxylic acid, a more active catalyst system is often required. Palladium(II) precatalysts like PdCl₂(PPh₃)₂ are commonly used and are reduced in situ to the active Pd(0) species. More advanced catalyst systems often employ bulky, electron-rich phosphine ligands such as XPhos or SPhos, which can enhance the rate of the oxidative addition step and improve overall catalyst performance.[2] It is often necessary to screen a few different catalyst/ligand combinations to find the optimal system for your specific reaction.

Q5: What are the best practices for setting up a Sonogashira reaction to ensure success?

A5: To maximize the chances of a successful Sonogashira coupling, the following practices are recommended:

  • High-Purity Reagents: Use high-purity, anhydrous solvents and reagents.

  • Inert Atmosphere: Thoroughly degas all solvents and the reaction mixture and maintain a strict inert atmosphere (argon or nitrogen).

  • Proper Reagent Addition Sequence: Typically, the palladium catalyst, copper co-catalyst (if used), and the aryl halide are added to the reaction vessel first, followed by the degassed solvent and base. The terminal alkyne is often added last.

  • Temperature Control: Carefully control the reaction temperature. While some reactions proceed at room temperature, others may require heating to achieve a reasonable reaction rate.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC, or LC-MS to determine the optimal reaction time and avoid the formation of degradation products from prolonged heating.

Experimental Protocols

Below is a detailed experimental protocol for a protecting-group-free Sonogashira coupling for the synthesis of this compound. This protocol is adapted from methodologies reported for similar substrates.

Protecting-Group-Free Sonogashira Coupling in Water

This protocol is advantageous as it avoids the need for protecting the carboxylic acid group and utilizes an environmentally benign solvent.

Reagents and Materials

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
5-Bromofuran-2-carboxylic acid191.001.0191 mg
Phenylacetylene102.131.2122.6 mg (0.13 mL)
Palladium(II) Acetate (Pd(OAc)₂)224.500.024.5 mg
TPPTS (tris(3-sulfonatophenyl)phosphine trisodium salt)568.420.0634.1 mg
Copper(I) Iodide (CuI)190.450.047.6 mg
Potassium Carbonate (K₂CO₃)138.213.0414.6 mg
Deionized Water (degassed)18.02-10 mL

Procedure

  • To a Schlenk flask equipped with a magnetic stir bar, add 5-bromofuran-2-carboxylic acid (191 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), TPPTS (34.1 mg, 0.06 mmol), copper(I) iodide (7.6 mg, 0.04 mmol), and potassium carbonate (414.6 mg, 3.0 mmol).

  • Seal the flask with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add 10 mL of degassed deionized water to the flask via syringe.

  • Add phenylacetylene (0.13 mL, 1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with 1 M HCl.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Charge Schlenk flask with solids: 5-bromofuran-2-carboxylic acid, Pd(OAc)₂, TPPTS, CuI, K₂CO₃ B Evacuate and backfill with Argon (3x) A->B C Add degassed water B->C D Add phenylacetylene C->D E Heat to 80°C and stir D->E F Monitor reaction by TLC/LC-MS E->F G Cool to room temperature F->G H Acidify with 1 M HCl G->H I Filter the precipitate H->I J Recrystallize the solid I->J K K J->K This compound

Caption: A typical experimental workflow for the protecting-group-free synthesis.

Sonogashira Catalytic Cycle

sonogashira_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)(X)L₂ oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)(C≡CR²)L₂ transmetalation->pd_complex2 cu_catalyst CuX transmetalation->cu_catalyst reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-C≡C-R² reductive_elimination->product alkyne H-C≡C-R² cu_acetylide Cu-C≡C-R² alkyne->cu_acetylide CuX, Base cu_acetylide->transmetalation base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

References

purification of crude 5-(phenylethynyl)furan-2-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 5-(phenylethynyl)furan-2-carboxylic acid via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in developing a recrystallization protocol for a new compound like this compound?

A1: The most critical first step is solvent selection.[1] An ideal recrystallization solvent should dissolve the target compound sparingly or not at all at room temperature but dissolve it completely at its boiling point.[1] Additionally, the solvent's boiling point should be lower than the melting point of the compound to prevent it from "oiling out".[1][2] Impurities should either be completely soluble in the cold solvent or completely insoluble in the hot solvent.

Q2: How can I determine the purity of my recrystallized this compound?

A2: A simple and effective method to assess purity is by measuring the melting point range. A pure crystalline solid will have a sharp and elevated melting point range compared to the crude, impure material.[3] Further analysis by techniques like NMR spectroscopy, HPLC, or mass spectrometry can provide more detailed purity information.

Q3: My compound is still colored after one recrystallization. What should I do?

A3: If colored impurities persist, you can perform a second recrystallization. Another effective technique is to use a decolorizing agent, such as activated carbon (Norite), in the hot solution before filtration.[4] Add a small amount of the carbon to the hot solution, boil for a few minutes to allow it to adsorb the colored impurities, and then perform a hot filtration to remove the carbon before cooling the solution.[4]

Troubleshooting Guide

Problem 1: No crystals are forming, even after the solution has cooled to room temperature.

  • Cause: The most common reason for crystals failing to form is the use of too much solvent during the initial dissolution step.[2] This results in a solution that is not supersaturated upon cooling.

  • Solution 1: Reduce the volume of the solvent by heating the solution to evaporate some of it.[2] Once the volume is reduced, allow the solution to cool again.

  • Solution 2: Induce crystallization. This can be done by scratching the inside of the flask with a glass rod just below the surface of the liquid or by adding a "seed crystal" of the pure compound to the cooled solution.

  • Solution 3: If the above methods fail, cool the solution further in an ice-water bath to decrease the compound's solubility.[3][5] Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[3]

Problem 2: The compound separates as an oil instead of crystals ("oiling out").

  • Cause: Oiling out typically occurs when the melting point of the solid is lower than the boiling point of the solvent, causing the compound to melt in the hot solution and separate as a liquid upon cooling.[2] It can also happen if the solution is cooled too quickly ("shock cooling") or if the compound is significantly impure.[2][3] The reported melting point for this compound is 212 °C, so this is less likely to be an issue unless a very high-boiling point solvent is used.[6]

  • Solution 1: Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point, and then allow the solution to cool much more slowly.[2] Insulating the flask can help achieve a gradual temperature decrease.

  • Solution 2: Change the solvent or use a mixed solvent system. A solvent pair, such as toluene-hexane or ethanol-water, can be effective.[5] Dissolve the compound in the minimum amount of the "good" hot solvent (in which it is more soluble), and then slowly add the "poor" hot solvent (in which it is less soluble) until the solution becomes turbid (cloudy). Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.

Problem 3: The recrystallization yield is very low.

  • Cause 1: Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[1]

  • Solution 1: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid.

  • Cause 2: Premature crystallization during hot filtration. If the solution cools too much while being filtered, the product will crystallize in the filter funnel, reducing the yield.

  • Solution 2: To prevent this, heat the filtration apparatus (funnel and receiving flask) before use and perform the filtration as quickly as possible.

  • Cause 3: Insufficient cooling of the solution.

  • Solution 3: Ensure the solution is thoroughly cooled in an ice bath after it has reached room temperature to maximize the recovery of crystals.[5]

  • Cause 4: Excessive washing of the collected crystals.

  • Solution 4: Wash the crystals on the filter paper with a minimal amount of ice-cold recrystallization solvent to rinse away impurities without dissolving a significant amount of the product.[1]

Data and Properties

The following table summarizes key physical and chemical properties for this compound.

PropertyValueReference
Chemical Name This compound[6][7]
CAS Number 130423-83-5[6][7]
Molecular Formula C₁₃H₈O₃[6][7]
Molecular Weight 212.205 g/mol [6]
Melting Point 212 °C[6]
Boiling Point 411 °C at 760 mmHg[6]
pKa (Predicted) 2.99 ± 0.10[6]
Appearance SolidN/A

Experimental Protocol: Recrystallization

This protocol provides a general methodology. The choice of solvent and specific volumes may need to be optimized based on the impurity profile of the crude material.

  • Solvent Selection: Based on the aromatic and carboxylic acid nature of the molecule, a mixed solvent system like ethanol/water or toluene/hexane is a good starting point.[5] Perform small-scale solubility tests to determine the optimal solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen "good" solvent (e.g., ethanol). Heat the mixture gently on a hot plate with stirring until the solvent boils. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated carbon, and then reheat to boiling for 5-10 minutes.[4]

  • Hot Filtration: If insoluble impurities or activated carbon are present, perform a hot gravity filtration. Use a pre-heated funnel and filter paper to filter the hot solution into a clean, pre-heated flask. This step is crucial to remove impurities that do not dissolve in the hot solvent.[5]

  • Crystallization:

    • If using a single solvent: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[3] Slow cooling promotes the formation of larger, purer crystals.[3]

    • If using a mixed solvent system: After dissolving the solid in the "good" solvent, slowly add the hot "poor" solvent (e.g., water) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. Then, allow it to cool slowly.

  • Cooling: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]

  • Drying: Continue to draw air through the funnel to partially dry the crystals.[5] Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven at a temperature well below the compound's melting point.

Recrystallization Workflow

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in minimum hot solvent start->dissolve insoluble_check Insoluble impurities? dissolve->insoluble_check hot_filtration 2. Hot Gravity Filtration insoluble_check->hot_filtration Yes cool 3. Slow Cooling (Room Temp -> Ice Bath) insoluble_check->cool No impurities_out Insoluble Impurities Removed hot_filtration->impurities_out hot_filtration->cool crystals_form Crystals Form cool->crystals_form vacuum_filtration 4. Vacuum Filtration crystals_form->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor wash 5. Wash with ice-cold solvent vacuum_filtration->wash dry 6. Dry Crystals wash->dry end End: Purified Product dry->end

References

Technical Support Center: Purification of 5-Substituted Furan-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of 5-substituted furan-2-carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments.

Q1: My final 5-substituted furan-2-carboxylic acid product is discolored (yellow to dark brown). What is the likely cause and how can I fix it?

A1: Discoloration is a common issue, often arising from thermally unstable impurities or the polymerization of furanic compounds, especially in acidic conditions.[1][2]

  • Likely Impurities:

    • Unreacted starting materials (e.g., substituted furfural).

    • Polymeric or tarry by-products formed during the reaction.[2]

    • Oxidation products.

  • Troubleshooting & Solutions:

    • Recrystallization with Decolorizing Carbon: This is a highly effective method for removing colored impurities.[1][3] Dissolve the crude product in a suitable hot solvent (e.g., boiling water for 2-furancarboxylic acid) and add a small amount of activated carbon (e.g., Norite).[1][3] Boil the solution for a short period, then filter it hot to remove the carbon. Allow the filtrate to cool slowly to form purified crystals.[3]

    • Solvent Selection for Recrystallization: The choice of solvent is critical. For less polar impurities, recrystallization from a non-polar solvent like carbon tetrachloride can be effective.[1]

    • Column Chromatography: For stubborn discoloration or when dealing with complex mixtures, silica gel column chromatography can be employed to separate the desired acid from colored by-products.[4]

Q2: I am synthesizing a 5-substituted furan-2-carboxylic acid via the Cannizzaro reaction of the corresponding 5-substituted furfural. My yield is low, and I have a significant amount of a neutral byproduct. What is happening?

A2: The Cannizzaro reaction involves the disproportionation of an aldehyde to an alcohol and a carboxylic acid.[3] Therefore, the neutral byproduct is likely the corresponding 5-substituted furfuryl alcohol.

  • Troubleshooting & Solutions:

    • Acid-Base Extraction: This is the primary method to separate the acidic product from the neutral alcohol byproduct. After the reaction, dissolve the mixture in a suitable organic solvent (e.g., ether) and extract with an aqueous base (e.g., NaOH or NaHCO₃ solution). The 5-substituted furan-2-carboxylic acid will move into the aqueous layer as its water-soluble salt. The neutral alcohol will remain in the organic layer.[5]

    • Acidification and Isolation: The aqueous layer containing the carboxylate salt is then acidified (e.g., with HCl or H₂SO₄) to precipitate the purified carboxylic acid, which can be collected by filtration.[3][6]

Q3: My NMR analysis shows the presence of unreacted 5-substituted furfural in my final product. How can I remove it?

A3: Residual aldehydes can be challenging to remove due to their similar polarity to the corresponding carboxylic acids.

  • Troubleshooting & Solutions:

    • Sodium Bisulfite Wash: Aldehydes react with sodium bisulfite to form water-soluble adducts. You can wash an ethereal solution of your crude product with a saturated sodium bisulfite solution to remove the unreacted aldehyde.

    • Careful Recrystallization: A well-chosen solvent system for recrystallization can often separate the carboxylic acid from the aldehyde. The optimal solvent will have a steep solubility curve for the acid and good solubility for the aldehyde even at lower temperatures.

    • Flash Column Chromatography: This is a reliable method for separating compounds with small polarity differences. A suitable solvent system (e.g., a gradient of ethyl acetate in hexane or cyclohexane/EtOAc/DCM) can effectively separate the acid from the residual aldehyde.[4]

Q4: I am synthesizing 2,5-furandicarboxylic acid (FDCA) by oxidation of 5-hydroxymethylfurfural (HMF), and my product is contaminated with 5-formyl-2-furancarboxylic acid (FFCA). How do I purify my FDCA?

A4: FFCA is a common intermediate and impurity in FDCA synthesis that can be difficult to remove due to its structural similarity.[6]

  • Troubleshooting & Solutions:

    • Acid Precipitation: FDCA has low solubility in acidic aqueous solutions. Dissolve the crude product in a basic solution (e.g., NaOH) to form the soluble disodium salt. Filter off any insoluble impurities. Then, carefully acidify the solution with an acid like HCl to a pH of 2-3. The less soluble FDCA will precipitate, leaving the more soluble FFCA and other impurities in the solution.[6][7]

    • Recrystallization: While challenging due to co-crystallization, recrystallization from a suitable solvent can improve purity, though it may lead to yield loss.[8]

    • Esterification followed by Distillation/Chromatography: A more complex but effective method involves esterifying the crude acid mixture. The resulting esters of FDCA and FFCA often have different physical properties (e.g., boiling points, polarity) that allow for separation by high vacuum distillation or column chromatography.[8][9] The purified FDCA ester can then be hydrolyzed back to the pure diacid.[8]

Data Presentation

Table 1: Comparison of Purification Methods for Furan-2-Carboxylic Acids

Purification MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Recrystallization Difference in solubility of the acid and impurities in a solvent at varying temperatures.>99%[6]Scalable, effective for removing a wide range of impurities, can remove color with activated carbon.[3][6]Can be energy-intensive, potential for product loss in the mother liquor.[1][6]
Acid-Base Extraction Converts the carboxylic acid to a water-soluble salt, separating it from neutral or basic organic impurities.[5]HighSimple, effective for separating acids from neutral compounds (e.g., alcohols).[5]Requires the use of acids and bases, may not be effective for removing acidic impurities.
Acid Precipitation Conversion of a soluble salt of the acid to the less soluble free acid by lowering the pH.[6]High[6]Simple, effective for separating the target acid from base-soluble impurities.[6]The purity is dependent on the relative solubilities of the target acid and impurities at low pH.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase.Very HighExcellent for separating structurally similar compounds and for small-scale purification.[4]Can be time-consuming, requires significant solvent volumes, and may be less scalable.[10]

Experimental Protocols

Protocol 1: Purification of 2-Furancarboxylic Acid via Recrystallization with Decolorizing Carbon

This protocol is adapted from a standard procedure for purifying crude 2-furancarboxylic acid obtained from the Cannizzaro reaction of furfural.[1][3]

  • Materials:

    • Crude 2-furancarboxylic acid

    • Deionized water

    • Decolorizing carbon (e.g., Norite)

    • Large Erlenmeyer flask

    • Heating mantle or hot plate

    • Hot filtration setup (e.g., fluted filter paper, heated funnel)

    • Büchner funnel and flask

    • Ice bath

  • Procedure:

    • Place the crude 2-furancarboxylic acid in the large Erlenmeyer flask.

    • Add deionized water (approximately 2.3 L of water per 360-380 g of crude acid).[1][3]

    • Add about 60 g of decolorizing carbon.[1][3]

    • Heat the mixture to boiling and maintain a gentle boil for approximately 45 minutes with occasional swirling.[3]

    • Filter the hot solution quickly through a pre-heated funnel with fluted filter paper to remove the decolorizing carbon. This step is crucial and must be done while the solution is hot to prevent premature crystallization.

    • Cool the clear filtrate in an ice bath with stirring to 16-20°C to induce crystallization.[3] Cooling below this temperature may cause the co-precipitation of inorganic salts like sodium hydrogen sulfate if they are present.[1]

    • Collect the crystallized product by suction filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold deionized water.

    • Dry the purified 2-furancarboxylic acid, for instance, in a vacuum oven. The expected yield is 60-63% from the initial furfural.[3]

Protocol 2: Purification of a 5-Substituted Furan-2-Carboxylic Acid by Acid-Base Extraction

This protocol describes a general method to separate a carboxylic acid from neutral impurities.

  • Materials:

    • Crude product mixture containing the 5-substituted furan-2-carboxylic acid and neutral impurities

    • Organic solvent (e.g., ethyl acetate, diethyl ether)

    • 1 M Sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃) solution

    • 2 M Hydrochloric acid (HCl)

    • Separatory funnel

    • Beakers

    • pH paper or pH meter

    • Büchner funnel and flask

  • Procedure:

    • Dissolve the crude product in a suitable organic solvent (e.g., 100 mL of ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of 1 M NaOH solution, stopper the funnel, and shake vigorously, venting frequently to release any pressure.

    • Allow the layers to separate. The top layer will be the organic phase, and the bottom will be the aqueous phase containing the sodium salt of the carboxylic acid.

    • Drain the lower aqueous layer into a clean beaker.

    • Add more 1 M NaOH solution to the organic layer, shake, and combine the aqueous extracts. Repeat this extraction 2-3 times to ensure all the acid is extracted.

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 2 M HCl dropwise with stirring until the pH of the solution is approximately 2-3, as indicated by pH paper. The 5-substituted furan-2-carboxylic acid will precipitate out of the solution.[6][7]

    • Collect the precipitate by suction filtration, wash with cold deionized water, and dry thoroughly.

Visualizations

G Troubleshooting Workflow for Discolored Product start Crude Product is Discolored q1 Is the impurity known to be colored? start->q1 recrystallize Perform Recrystallization with Activated Carbon q1->recrystallize  Yes / Likely   chromatography Use Column Chromatography q1->chromatography  No / Complex Mixture   recrystallize->chromatography Failure end_pure Pure Product Obtained recrystallize->end_pure Success chromatography->end_pure Success end_impure Product still impure. Consider alternative synthesis. chromatography->end_impure Failure

Caption: Troubleshooting workflow for a discolored product.

G Purification by Acid-Base Extraction start Crude Mixture (Acid + Neutral Impurity) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->dissolve extract Extract with Aqueous Base (e.g., NaOH solution) dissolve->extract org_layer Organic Layer: Neutral Impurity extract->org_layer Separated aq_layer Aqueous Layer: Carboxylate Salt extract->aq_layer Separated acidify Acidify Aqueous Layer (e.g., with HCl to pH 2-3) aq_layer->acidify filter Filter and Dry acidify->filter precipitate Precipitated Pure Acid filtrate Aqueous Filtrate: Soluble Impurities filter->precipitate filter->filtrate

Caption: Experimental workflow for acid-base extraction.

References

Technical Support Center: Synthesis of Arylethynyl Furan Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of arylethynyl furan compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing arylethynyl furan compounds?

The synthesis of arylethynyl furan compounds, most commonly achieved via palladium-catalyzed cross-coupling reactions like the Sonogashira coupling, presents several key challenges. These include:

  • Homocoupling: A significant side reaction is the undesired dimerization of the terminal alkyne, known as Glaser coupling, which reduces the yield of the desired product.[1][2] This is often promoted by the presence of oxygen.[1]

  • Catalyst Deactivation: The palladium catalyst can deactivate, leading to incomplete or slow reactions. This can be caused by impurities or unfavorable reaction conditions.

  • Substrate Reactivity: The reactivity of halo-furans can vary, with iodo-furans being the most reactive, followed by bromo- and then chloro-furans.[3][4] Electron-rich or sterically hindered substrates may require more forcing conditions.[5][6]

  • Product Stability: Furan rings can be sensitive to strong acids and oxidative conditions.[7] The final arylethynyl furan products may also have limited stability, requiring careful handling and storage.

  • Purification: Separating the desired product from starting materials, homocoupled byproducts, and catalyst residues can be challenging and often requires careful chromatographic purification.[8][9]

Q2: How can I minimize the formation of homocoupled byproducts (Glaser coupling)?

Minimizing the homocoupling of terminal alkynes is crucial for achieving high yields in Sonogashira reactions. Here are several effective strategies:

  • Maintain an Inert Atmosphere: Oxygen promotes Glaser coupling.[1] Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Degassing the solvent and reaction mixture thoroughly before adding the catalyst is a critical step.[1]

  • Use Copper-Free Conditions: While copper(I) salts are used to increase the reaction rate, they are also primarily responsible for promoting homocoupling.[2][10] Several copper-free Sonogashira protocols have been developed to circumvent this issue.[11]

  • Control Reaction Conditions: Using an atmosphere of diluted hydrogen gas with nitrogen or argon has been shown to reduce homocoupling to as low as 2%.[1]

  • Choice of Base and Solvent: The choice of amine base is crucial. Secondary amines like piperidine or diisopropylamine are often effective.[2][3] The solvent can also play a role; for instance, THF has been anecdotally reported to promote the formation of palladium black (inactive catalyst).[12]

Q3: My Sonogashira reaction is failing or giving very low yields. What should I check?

A failed or low-yielding Sonogashira reaction can be frustrating. The troubleshooting workflow diagram below provides a systematic approach to diagnosing the issue. Key areas to investigate include:

  • Inert Atmosphere: Was the reaction mixture properly degassed? Is your inert gas supply pure? Oxygen is a known inhibitor and promotes side reactions.[1]

  • Reagent Quality: Are the solvents and amine base anhydrous? Water can negatively impact the catalytic cycle.[5] Are the aryl halide and alkyne pure? Impurities can poison the catalyst.

  • Catalyst Activity: Is the palladium catalyst active? Pd(0) complexes can be unstable in air.[2] Consider using a fresh batch of catalyst or a more stable pre-catalyst like PdCl₂(PPh₃)₂.[10]

  • Reaction Temperature: Some less reactive substrates, like aryl bromides or chlorides, may require higher temperatures to proceed.[3][4] However, excessive heat can lead to degradation and side reactions.[3]

  • Substrate Reactivity: Aryl iodides are significantly more reactive than aryl bromides or chlorides.[12] If using a less reactive halide, you may need to increase catalyst loading, use a more active ligand, or increase the temperature.

Troubleshooting Guides

Issue 1: Dominant Homocoupling Product Observed
Potential Cause Troubleshooting Step Rationale
Oxygen contaminationImprove degassing procedure (e.g., use freeze-pump-thaw cycles). Ensure a high-purity inert gas source.Oxygen promotes the oxidative dimerization of alkynes (Glaser coupling), especially in the presence of copper catalysts.[1][2]
Copper co-catalystSwitch to a copper-free Sonogashira protocol.Copper(I) salts are the primary mediators of the homocoupling side reaction.[2][11]
Inappropriate baseUse an amine base like diisopropylamine or triethylamine, which also acts as a reducing agent for any oxidized copper species.The base plays a role in both the palladium and copper catalytic cycles.[2]
Issue 2: No Reaction or Incomplete Conversion
Potential Cause Troubleshooting Step Rationale
Inactive CatalystUse a fresh source of palladium catalyst. Ensure pre-catalysts like PdCl₂(PPh₃)₂ are properly activated to Pd(0) in situ.The active catalyst is the Pd(0) species, which can be air-sensitive.[2][10]
Poor Substrate ReactivityIf using an aryl bromide or chloride, consider switching to the corresponding aryl iodide.[3] Increase reaction temperature or use a more electron-donating phosphine ligand.The reactivity order for aryl halides is I > OTf > Br > Cl.[3] More forcing conditions are often needed for less reactive halides.
Insufficient BaseEnsure the amine base is in excess (often used as the solvent or co-solvent).The base is crucial for deprotonating the alkyne and neutralizing the HX generated in the catalytic cycle.[2]
Volatile ReagentsIf using a low-boiling alkyne (e.g., trimethylsilylacetylene, b.p. 53°C), consider using a sealed reaction vessel to prevent it from boiling out of the mixture.[12]Loss of a key reagent will naturally lead to incomplete conversion.

Experimental Protocols

General Protocol for Sonogashira Coupling of a Halo-Furan with a Terminal Alkyne

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Halo-furan (e.g., 2-iodofuran) (1.0 eq)

  • Terminal alkyne (1.1 - 1.2 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.02 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.02 - 0.1 eq)

  • Amine base (e.g., triethylamine or diisopropylamine) (can be used as solvent)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and condenser, add the halo-furan (1.0 eq) and the terminal alkyne (1.1 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base via syringe. If the base is the solvent, add it directly. Degas the resulting solution by bubbling the inert gas through it for another 15-20 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and CuI to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat as required (e.g., 50-80 °C).[13] Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like diethyl ether or ethyl acetate. Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with the same solvent.[3]

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[3] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired arylethynyl furan.[3]

Data & Reaction Conditions

Table 1: Representative Conditions for Sonogashira Coupling

The following table summarizes typical reaction parameters. Optimal conditions can vary significantly based on the specific substrates used.

ParameterTypical Range/ValueNotes
Aryl Halide Iodo-furan, Bromo-furanReactivity: I > Br >> Cl.[3]
Alkyne Aryl or Alkyl Acetylene1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂1 - 5 mol%
Copper(I) Co-catalyst CuI2 - 10 mol% (can be omitted in copper-free protocols)
Base Triethylamine, DiisopropylamineOften used as solvent or in large excess ( > 2 eq).[3]
Solvent THF, DMF, Toluene, or neat amineMust be anhydrous and deoxygenated.
Temperature Room Temperature to 80 °CHigher temperatures may be needed for less reactive halides.[13]
Reaction Time 3 - 24 hoursMonitor by TLC or GC for completion.
Yield 50 - 95%Highly dependent on substrates and reaction optimization.[13][14]

Visualizations

Diagrams of Key Processes

Sonogashira_Catalytic_Cycle Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle (Optional) cluster_Cu_free Copper-Free Pathway Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA R¹-X PdII R¹-Pd(II)L₂-X OA->PdII Trans Transmetalation PdII->Trans Cu-C≡CR² Alkyne_H H-C≡CR² PdII->Alkyne_H PdII_alkyne R¹-Pd(II)L₂-C≡CR² Trans->PdII_alkyne RE Reductive Elimination PdII_alkyne->RE R¹-C≡CR² RE->Pd0 Alkyne H-C≡CR² Cu_acetylide Cu(I)-C≡CR² Alkyne->Cu_acetylide + CuX - HX Base Base Base->Alkyne CuX Cu(I)X CuX->Alkyne Cu_acetylide->PdII To Transmetalation PdII_deprot Deprotonation (Base) PdII_deprot->PdII_alkyne Direct formation of Pd-acetylide Alkyne_H->PdII_deprot

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Troubleshooting_Workflow start Start: Low Yield or No Reaction check_inert Is the system fully inert? start->check_inert degas Improve degassing. Use high-purity gas. check_inert->degas No check_reagents Are reagents pure & anhydrous? check_inert->check_reagents Yes degas->check_inert purify_reagents Purify/dry solvents, base, and substrates. check_reagents->purify_reagents No check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes purify_reagents->check_reagents new_catalyst Use fresh catalyst. Consider a more stable pre-catalyst. check_catalyst->new_catalyst No check_conditions Are conditions optimal for the substrate? check_catalyst->check_conditions Yes new_catalyst->check_catalyst optimize Increase temperature. Change ligand/base. Use a more reactive halide (e.g., iodide). check_conditions->optimize No success Problem Solved check_conditions->success Yes optimize->success

Caption: Troubleshooting workflow for failed Sonogashira reactions.

References

Technical Support Center: Enhancing the Solubility of 5-(phenylethynyl)furan-2-carboxylic acid (PEFCA) for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 5-(phenylethynyl)furan-2-carboxylic acid (PEFCA) for biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (PEFCA) poorly soluble in aqueous solutions?

A: The structure of PEFCA contains a carboxylic acid group, which is ionizable and tends to be more soluble at higher pH. However, it also possesses a large, hydrophobic phenylethynyl group and a furan ring, which contribute to its low aqueous solubility, especially at neutral or acidic pH where the carboxylic acid is protonated and less soluble.[1][]

Q2: What are the primary strategies to improve the solubility of PEFCA for in vitro assays?

A: The most common and effective methods for enhancing the solubility of carboxylic acid-containing compounds like PEFCA include:

  • pH Adjustment: Increasing the pH of the solution to deprotonate the carboxylic acid group.[][4]

  • Co-solvents: Using a water-miscible organic solvent to increase the solubility of the hydrophobic regions of the molecule.[][5]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic portion of the molecule within the cyclodextrin cavity to increase its aqueous solubility.[6][7]

More advanced techniques such as the use of surfactants, lipid-based formulations (e.g., liposomes), and solid dispersions can also be considered for more complex formulation needs.[1][8][9]

Q3: What is the recommended starting approach for solubilizing PEFCA?

A: A practical starting point is to first dissolve PEFCA in a minimal amount of a water-miscible organic co-solvent, such as dimethyl sulfoxide (DMSO), and then dilute this stock solution into your aqueous assay buffer.[10] If precipitation occurs upon dilution, optimizing the final co-solvent concentration or adjusting the pH of the buffer should be the next steps.

Q4: How does pH adjustment enhance the solubility of PEFCA?

A: As a carboxylic acid, PEFCA's solubility is pH-dependent. At a pH below its pKa, the carboxylic acid group is protonated (-COOH), making the molecule less polar and thus less soluble in water. By raising the pH above its pKa, the carboxylic acid group deprotonates to form a carboxylate salt (-COO-), which is more polar and has a higher affinity for water, thereby increasing solubility.[1][4][11]

Q5: Which co-solvents are suitable for use with PEFCA in biological assays?

A: Commonly used co-solvents in biological assays that can be tested for PEFCA include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

It is crucial to determine the tolerance of your specific assay to these solvents, as they can affect cell viability and enzyme activity at higher concentrations.[10][12][13] Most cell-based assays can tolerate DMSO concentrations up to 0.5-1%.[14]

Q6: How can cyclodextrins improve the solubility of PEFCA?

A: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15] The hydrophobic phenylethynyl group of PEFCA can be encapsulated within the cyclodextrin's non-polar interior, forming an inclusion complex.[6][7] This complex has a hydrophilic exterior, which significantly increases the overall aqueous solubility of the PEFCA molecule.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[6][7]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The final concentration of PEFCA exceeds its aqueous solubility at the given pH and co-solvent concentration.1. Optimize Dilution Protocol: Perform serial dilutions and ensure rapid mixing when adding the DMSO stock to the buffer to avoid localized high concentrations.[14]2. Lower Final Concentration: Test a lower final concentration of PEFCA in your assay.[14]3. Increase Co-solvent Concentration: Cautiously increase the final percentage of DMSO. First, validate the tolerance of your assay to the higher DMSO concentration.[14]4. Adjust Buffer pH: Increase the pH of the aqueous buffer to enhance the solubility of the carboxylic acid group.
High variability in screening results or lower-than-expected potency. Poor solubility leading to an unknown and lower actual concentration of the compound available to the biological target.[14]1. Confirm Solubility: Visually inspect your final assay solution for any signs of precipitation (cloudiness, particles).2. Re-evaluate Solubilization Method: Consider using a more robust solubilization technique, such as complexation with cyclodextrins, to ensure the compound remains in solution throughout the experiment.
Cell toxicity or altered enzyme activity observed in control wells. The concentration of the co-solvent (e.g., DMSO) is too high for the specific assay system.1. Determine Solvent Tolerance: Run a vehicle control experiment with varying concentrations of the co-solvent to determine the maximum tolerable concentration for your assay.[16][17]2. Reduce Co-solvent Concentration: Prepare a more concentrated stock of PEFCA in the co-solvent to reduce the final volume added to the assay.
Difficulty dissolving PEFCA even in 100% DMSO. The compound may have low intrinsic solubility or may be in a crystalline form that is difficult to dissolve.1. Apply Gentle Heating: Warm the solution gently (e.g., to 37°C) to aid dissolution.2. Use Sonication: Briefly sonicate the solution to help break up any aggregates and facilitate dissolution.[14]

Quantitative Data on Common Co-solvents

Co-solvent Typical Final Concentration in Assay Notes
Dimethyl sulfoxide (DMSO)0.1% - 1% (v/v)Widely used, but can be toxic at higher concentrations.[16]
Ethanol0.1% - 1% (v/v)Can affect enzyme activity and cell viability.[12][13]
Polyethylene glycol 400 (PEG 400)1% - 5% (v/v)Generally well-tolerated and shows minimal inhibition of many enzyme activities.[12]
Methanol< 1% (v/v)Can be more toxic than ethanol and may inhibit certain enzymes.[12]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent (DMSO)
  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound powder.

    • Add a minimal volume of 100% DMSO to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Gently vortex and, if necessary, sonicate or warm the solution to ensure complete dissolution.

  • Working Solution Preparation:

    • Perform a serial dilution of the DMSO stock solution into the final aqueous assay buffer.

    • Ensure rapid and thorough mixing at each dilution step to prevent precipitation.

    • The final concentration of DMSO in the assay should ideally not exceed 1%, and its effect on the assay should be validated.[14]

Protocol 2: Solubilization using pH Adjustment
  • Determine the pKa of PEFCA: If not known, this can be estimated using software or determined experimentally.

  • Prepare a Basic Stock Solution:

    • Dissolve PEFCA in a small amount of a basic solution (e.g., 10-100 mM NaOH) to create a concentrated stock of the sodium salt form.

  • Dilution into Buffered Solution:

    • Dilute the basic stock solution into a final assay buffer that is maintained at a pH at least 1-2 units above the pKa of PEFCA to ensure the carboxylic acid remains in its more soluble deprotonated form.

    • Ensure the buffering capacity of the final assay medium is sufficient to maintain the desired pH after the addition of the compound stock.[11]

Protocol 3: Solubilization using Cyclodextrin Complexation
  • Prepare a Cyclodextrin Solution:

    • Prepare an aqueous solution of a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), at a concentration determined to be optimal for solubilization (e.g., 1-10% w/v).

  • Form the Inclusion Complex:

    • Add the PEFCA powder directly to the cyclodextrin solution.

    • Stir or shake the mixture at room temperature for several hours (e.g., 24 hours) to allow for the formation of the inclusion complex.

    • Alternatively, a kneading method can be used where a paste is formed with a small amount of water-ethanol, followed by drying.

  • Clarify the Solution:

    • Centrifuge or filter the solution to remove any undissolved compound.

    • The clear supernatant contains the solubilized PEFCA-cyclodextrin complex and can be used for subsequent dilutions in the assay buffer.

Visualizations

Experimental_Workflow cluster_start Start: Insoluble PEFCA cluster_methods Solubilization Strategies cluster_prep Stock Solution Preparation cluster_assay Final Assay Preparation cluster_end Result start PEFCA Powder pH pH Adjustment start->pH Choose Method cosolvent Co-solvent (e.g., DMSO) start->cosolvent Choose Method cyclo Cyclodextrin Complexation start->cyclo Choose Method stock_pH Basic Stock Solution pH->stock_pH stock_cosolvent DMSO Stock Solution cosolvent->stock_cosolvent stock_cyclo Aqueous Cyclodextrin Complex cyclo->stock_cyclo assay Dilute into Assay Buffer stock_pH->assay stock_cosolvent->assay stock_cyclo->assay end_node Solubilized PEFCA for Assay assay->end_node

Caption: A decision workflow for solubilizing PEFCA.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus ligand Ligand receptor Receptor Tyrosine Kinase ligand->receptor Binds & Activates kinase1 Kinase 1 receptor->kinase1 Phosphorylates kinase2 Kinase 2 kinase1->kinase2 Activates tf Transcription Factor kinase2->tf Activates gene Target Gene Expression tf->gene Promotes Transcription pefca PEFCA (Inhibitor) pefca->kinase2 Inhibits

Caption: A hypothetical signaling pathway modulated by PEFCA.

References

preventing homocoupling in the Sonogashira reaction of phenylacetylene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira reaction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of homocoupling (Glaser coupling) when using phenylacetylene.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Sonogashira reaction?

A1: Homocoupling, also known as Glaser or Hay coupling, is a frequent side reaction in Sonogashira couplings where two molecules of a terminal alkyne, such as phenylacetylene, react to form a symmetrical 1,3-diyne dimer.[1] This undesired reaction consumes the alkyne starting material, which reduces the yield of the intended cross-coupled product.[1]

Q2: What are the primary causes of phenylacetylene homocoupling?

A2: The two main culprits for homocoupling are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2][3] Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, a key step in the Glaser coupling pathway.[1][3] While the copper co-catalyst is added to enhance the Sonogashira reaction's reactivity, it also unfortunately catalyzes this unwanted side reaction.[1][2][3]

Q3: How can I minimize or prevent the formation of the homocoupled byproduct?

A3: Several strategies can be effectively employed to minimize or eliminate homocoupling:

  • Implement Copper-Free Conditions: The most direct method is to perform the reaction without a copper co-catalyst.[1][2][3][4] This approach may necessitate higher reaction temperatures or more active palladium catalysts but effectively removes the primary pathway for this side reaction.[3]

  • Ensure Anaerobic Conditions: It is crucial to rigorously exclude oxygen from the reaction. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas, such as argon or nitrogen, throughout the experiment.[1][2][3]

  • Slow Addition of Phenylacetylene: Adding the phenylacetylene slowly to the reaction mixture helps to maintain a low concentration of the alkyne, which in turn disfavors the bimolecular homocoupling reaction.[1]

  • Optimize Reaction Parameters: The choice of palladium catalyst, ligand, base, and solvent can significantly impact the extent of homocoupling.[1]

Q4: Can the choice of base and solvent affect the amount of homocoupling?

A4: Absolutely. The base and solvent system is critical. For instance, using an ionic liquid as a solvent can significantly reduce the necessary amount of CuI, thereby improving the selectivity of the reaction.[5] In contrast, organic solvents like DMF and THF under similar conditions can lead to homocoupling being the major reaction pathway.[5]

Q5: Are there specific ligands that can help suppress homocoupling?

A5: Yes, the phosphine ligand on the palladium catalyst can influence the reaction outcome. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling over homocoupling.[1][6] However, the optimal ligand is often dependent on the specific substrates, and some screening may be necessary.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High percentage of homocoupled product (1,4-diphenylbuta-1,3-diyne) observed. 1. Presence of oxygen in the reaction.[1][2][3] 2. High concentration of copper(I) co-catalyst.[3] 3. High concentration of phenylacetylene.1. Ensure all solvents and reagents are thoroughly degassed. Use Schlenk techniques or a glovebox to maintain an inert atmosphere (Argon or Nitrogen).[1][3] 2. Switch to a copper-free Sonogashira protocol.[1][2][4] If copper is necessary, use the minimum effective catalytic amount. 3. Add the phenylacetylene to the reaction mixture slowly via a syringe pump.[1]
Low or no yield of the desired cross-coupled product. 1. Inactive palladium catalyst. 2. Reaction temperature is too low, especially for less reactive aryl bromides or in copper-free systems.[7] 3. Incorrect choice of base or solvent.1. Use a fresh, active palladium catalyst. Consider using a pre-catalyst that is more stable.[8] 2. Increase the reaction temperature. For aryl bromides, temperatures around 80-100 °C may be required.[7] 3. Screen different bases and solvents. For example, diisopropylamine in toluene at 80 °C has been reported to be effective.[7]
Formation of palladium black. 1. Decomposition of the palladium catalyst. 2. Certain solvents, like THF, may promote the formation of palladium black.[9]1. Ensure the use of appropriate ligands to stabilize the palladium catalyst. 2. Consider switching to a different solvent system, such as using only triethylamine as the solvent.[9]

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Reaction with Phenylacetylene

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (5 mL)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, PdCl₂(PPh₃)₂, and CuI.

  • Add the degassed solvent and triethylamine.

  • Stir the mixture and add the phenylacetylene dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite and wash with an organic solvent (e.g., ethyl acetate).

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Reaction with Phenylacetylene

This protocol is designed to eliminate copper-mediated homocoupling.

Materials:

  • Aryl halide (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Anhydrous, degassed triethylamine (5 mL)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₄ and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of argon, add the aryl halide, phenylacetylene, and degassed triethylamine.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[3]

Visualizing Reaction Pathways

To better understand the competing reactions, the following diagrams illustrate the catalytic cycles.

Sonogashira_vs_Glaser cluster_Sonogashira Sonogashira Cycle (Desired) cluster_Glaser Glaser Coupling (Undesired Homocoupling) Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) ArPdC_CR Ar-Pd(II)-(C≡CPh)(L)₂ ArPdX->ArPdC_CR Transmetalation (from Cu-C≡CPh) CuCCR Cu(I)-C≡CPh Product Ar-C≡CPh ArPdC_CR->Product Reductive Elimination CuI Cu(I) CuI->CuCCR Deprotonation (Ph-C≡C-H + Base) Diyne Ph-C≡C-C≡C-Ph CuCCR->Diyne Oxidative Coupling (O₂)

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Copper_Free_Sonogashira title Copper-Free Sonogashira Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L)₂ Pd0->ArPdX Oxidative Addition (Ar-X) Pd_Alkyne_Complex [Ar-Pd(II)(L)₂(H-C≡CPh)]⁺X⁻ ArPdX->Pd_Alkyne_Complex Alkyne Coordination Pd_Acetylide Ar-Pd(II)-(C≡CPh)(L)₂ Pd_Alkyne_Complex->Pd_Acetylide Deprotonation (Base) Product Ar-C≡CPh Pd_Acetylide->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the copper-free Sonogashira reaction.

Experimental_Workflow start Start: Reaction Setup prep 1. Reagent & Solvent Preparation start->prep degas 2. Thorough Degassing (e.g., Freeze-Pump-Thaw) prep->degas inert 3. Assemble Reaction Under Inert Atmosphere (Ar/N₂) degas->inert reagents 4. Add Aryl Halide, Pd Catalyst, (& CuI if used) inert->reagents base_solvent 5. Add Degassed Base and Solvent reagents->base_solvent alkyne_add 6. Slow Addition of Phenylacetylene base_solvent->alkyne_add reaction 7. Heat and Monitor Reaction alkyne_add->reaction workup 8. Work-up & Purification reaction->workup end End: Isolated Product workup->end

Caption: A typical experimental workflow to minimize homocoupling.

References

optimizing reaction conditions for the synthesis of 5-(phenylethynyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 5-(phenylethynyl)furan-2-carboxylic acid. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate the optimization of reaction conditions and address common challenges encountered during the synthesis.

Experimental Protocols

The synthesis of this compound is typically achieved via a Sonogashira coupling reaction between a 5-halofuran-2-carboxylic acid derivative and phenylacetylene. The following protocol describes a general procedure that can be optimized for specific laboratory conditions.

Materials:

  • 5-Bromofuran-2-carboxylic acid or 5-Iodofuran-2-carboxylic acid

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation of the Reaction Vessel: A round-bottom flask is charged with 5-halofuran-2-carboxylic acid (1.0 eq.), a palladium catalyst (0.01-0.05 eq.), and copper(I) iodide (0.02-0.1 eq.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Anhydrous solvent and the amine base (2-3 eq.) are added to the flask via syringe. The mixture is stirred until all solids are dissolved.

  • Addition of Phenylacetylene: Phenylacetylene (1.1-1.5 eq.) is then added dropwise to the reaction mixture.

  • Reaction Conditions: The reaction is stirred at room temperature or heated to a temperature between 50-100°C, depending on the reactivity of the halide (iodides often react at lower temperatures than bromides). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of ammonium chloride and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield this compound.

Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound.

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst- Use a fresh batch of palladium and copper catalysts.- Ensure proper storage of catalysts under an inert atmosphere.
Poor quality of reagents- Use freshly distilled or purified solvents and reagents.- Ensure the amine base is anhydrous.
Insufficient degassing- Thoroughly degas the solvent and reaction mixture to remove oxygen, which can lead to unwanted side reactions.[1]
Low reaction temperature- For less reactive halides like bromides, increasing the reaction temperature may be necessary.[1]
Formation of a Black Precipitate (Palladium Black) Catalyst decomposition- Ensure the reaction is carried out under strictly anaerobic conditions.- Use high-purity, degassed solvents. Some solvents like THF may promote the formation of palladium black.[1]
Impurities in starting materials- Purify the starting materials before use.
Formation of Dimerized Alkyne (Glaser Coupling) Presence of oxygen- Maintain a strict inert atmosphere throughout the reaction.
High concentration of copper catalyst- Reduce the amount of copper(I) iodide used.
Incomplete Reaction Insufficient reaction time- Monitor the reaction progress by TLC or LC-MS and allow it to run until the starting material is consumed.
Steric hindrance- If using a sterically hindered substrate, a more active catalyst or higher reaction temperature may be required.
Difficulty in Product Purification Presence of polar impurities- During work-up, wash the organic layer thoroughly with water and brine to remove the amine base and its salts.
Co-elution of product and byproducts- Optimize the solvent system for column chromatography to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the Sonogashira coupling reaction?

  • Palladium Catalyst: The primary catalyst that facilitates the cross-coupling reaction.

  • Copper(I) Iodide: A co-catalyst that activates the terminal alkyne.

  • Amine Base: Deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen halide formed during the reaction.

  • Solvent: Provides a medium for the reaction to occur. Anhydrous and degassed solvents are crucial for success.

Q2: Which halide should I use for the furan-2-carboxylic acid, bromide or iodide?

The reactivity order for the halide is I > Br > Cl. Aryl iodides are generally more reactive and can often be coupled at lower temperatures. Aryl bromides may require higher temperatures or more active catalyst systems to achieve good yields.

Q3: Can I perform the reaction without a copper co-catalyst?

Yes, copper-free Sonogashira couplings are possible and can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts. These reactions may require specific ligands and reaction conditions.

Q4: How can I tell if my reaction is complete?

The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for the product should appear, and the spot for the starting material (5-halofuran-2-carboxylic acid) should disappear over time. LC-MS can also be used for more quantitative monitoring.

Q5: What are the common side reactions in a Sonogashira coupling?

The most common side reaction is the homocoupling of the terminal alkyne, known as the Glaser coupling, which is promoted by the presence of oxygen. Another potential issue is the decomposition of the palladium catalyst, leading to the formation of inactive palladium black.

Data Presentation

Table 1: Comparison of Reaction Parameters for Sonogashira Coupling

ParameterCondition 1Condition 2Condition 3
Halide 5-Iodofuran-2-carboxylic acid5-Bromofuran-2-carboxylic acid5-Bromofuran-2-carboxylic acid
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)
Co-catalyst CuI (4 mol%)CuI (10 mol%)CuI (6 mol%)
Base TriethylamineDiisopropylethylamineTriethylamine
Solvent THFDMFToluene
Temperature Room Temperature80 °C100 °C
Typical Yield HighModerate to HighModerate

Note: These are representative conditions and may require optimization for specific substrates and scales.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Flask with 5-Halofuran-2-carboxylic acid, Pd Catalyst, and CuI inert Evacuate and Backfill with Inert Gas (3x) start->inert add_reagents Add Anhydrous Solvent and Amine Base inert->add_reagents add_alkyne Add Phenylacetylene add_reagents->add_alkyne react Stir at RT or Heat (Monitor by TLC/LC-MS) add_alkyne->react workup Solvent Removal, Extraction, and Washing react->workup purify Column Chromatography or Recrystallization workup->purify product 5-(Phenylethynyl)furan- 2-carboxylic acid purify->product

Caption: Experimental workflow for the synthesis of this compound.

sonogashira_cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-X]L₂ pd0->pd_complex Oxidative Addition of Ar-X transmetalation Transmetalation pd_complex->transmetalation alkyne Phenylacetylene acetylide Copper(I) Acetylide alkyne->acetylide Deprotonation base Base acetylide->transmetalation cu_catalyst CuI reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product 5-(Phenylethynyl)furan- 2-carboxylic acid reductive_elimination->product

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

References

Technical Support Center: Scale-Up Synthesis of 5-(phenylethynyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of 5-(phenylethynyl)furan-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2] This reaction typically involves coupling a 5-halofuran-2-carboxylic acid (or its ester derivative) with phenylacetylene. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst and a base.[2]

Q2: What are the primary safety concerns when scaling up this Sonogashira reaction?

A2: The primary safety concern is the potential for thermal runaway. Palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, are known to be exothermic.[3] On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, potentially exceeding the boiling point of the solvent and causing a dangerous pressure build-up.[3] A thorough thermal safety assessment is crucial before proceeding with scale-up.[1] Additionally, some commonly used solvents like N,N-dimethylformamide (DMF) are classified as substances of very high concern due to their reproductive toxicity.[4]

Q3: Are there greener alternatives to traditional solvents like DMF?

A3: Yes, research has focused on replacing hazardous solvents. Alternatives such as N-hydroxyethylpyrrolidone (HEP), γ-valerolactone (GVL), and even aqueous systems have been investigated for Sonogashira reactions to create more sustainable protocols.[4]

Q4: Can this synthesis be performed without a copper co-catalyst?

A4: Yes, copper-free Sonogashira variants have been developed.[5][6] These are often preferred in pharmaceutical manufacturing to avoid potential toxicity and simplify purification by eliminating a second metal catalyst. These reactions may require specific ligands, such as N-heterocyclic carbenes (NHCs), or different reaction conditions to proceed efficiently.[7]

Q5: Is it possible to use 2-furoic acid directly in a decarbonylative coupling reaction?

A5: Recent advancements have introduced the decarbonylative Sonogashira cross-coupling of carboxylic acids.[8][9][10] This innovative method allows for the direct use of a carboxylic acid, which is activated in situ to form a mixed anhydride. A palladium/Xantphos system then facilitates decarbonylation to generate an aryl-Pd intermediate that couples with the alkyne.[8][9][10] This approach avoids the need to pre-functionalize the furan ring with a halide, offering an alternative synthetic route.[9]

Troubleshooting Guide

Problem 1: Low or Inconsistent Product Yield

Possible Cause Troubleshooting Action
Catalyst Deactivation Ensure strict anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst. Use fresh, high-purity catalysts and ligands. On a larger scale, catalyst deactivation can occur due to the deposition of copper or other impurities on the catalyst surface.[5][6] Consider using more robust, solid-supported palladium catalysts which can also simplify recovery.[6]
Poor Starting Material Quality Purify starting materials (5-halo-2-furoic acid and phenylacetylene) before use. Common contaminants like residual solvents (e.g., ethyl acetate) or water can interfere with the reaction.[11] The purity of 2-furancarboxylic acid can be low, containing colored impurities and inorganic salts from its synthesis.[12] Recrystallization is recommended.[12]
Suboptimal Base or Solvent The choice of base and solvent is critical. Screen different bases (e.g., triethylamine, diisopropylethylamine, K₂CO₃) and solvents to find the optimal combination for your specific substrate and catalyst system.[5][13] Ensure the base is strong enough to deprotonate the terminal alkyne but not so strong as to cause unwanted side reactions.
Inefficient Mixing On a larger scale, poor agitation can lead to localized concentration gradients and temperature differences, hindering the reaction. Ensure the reactor is equipped with an appropriate mechanical stirrer to maintain a homogeneous mixture.

Problem 2: Significant Byproduct Formation

Possible Cause Troubleshooting Action
Glaser Coupling (Alkyne Homocoupling) This is a common side reaction, especially in the presence of oxygen and high concentrations of the copper co-catalyst. Minimize this byproduct by rigorously degassing all solvents and reagents and maintaining an inert atmosphere (Argon or Nitrogen). Consider reducing the amount of CuI or switching to a copper-free protocol.[7]
Decarboxylation of Product 2-Furoic acid and its derivatives can undergo thermal decarboxylation at elevated temperatures, leading to the formation of furan byproducts.[14] If you suspect decarboxylation, attempt the reaction at a lower temperature. This may require screening for a more active catalyst system that operates under milder conditions.
Formation of Furanic Polymers Furan derivatives can be unstable under strongly acidic or basic conditions, leading to the formation of colored polymeric impurities.[15] Maintain careful control over pH during the reaction and workup. Purification methods like acid precipitation can help remove these impurities.[16]

Problem 3: Difficulty in Removing Metal Contaminants

Possible Cause Troubleshooting Action
Ineffective Purification Residual palladium and copper are common issues in pharmaceutical intermediates. Standard crystallization may not be sufficient. Employ metal scavengers such as silica-based thiols (e.g., SiliaMetS Thiol) or activated carbon (e.g., E-PAK) to selectively bind and remove metal impurities.[17]
Complexation of Metal with Product The carboxylic acid functionality of the product can chelate with metal ions, making them difficult to remove. An acid precipitation workup can be effective. Dissolving the crude product in a basic solution to form the carboxylate salt, filtering any insoluble metal species, and then re-acidifying to precipitate the pure product is a robust method.[16]

Data Presentation

Table 1: Comparison of Selected Sonogashira Reaction Conditions

ParameterCondition A (Conventional)Condition B (Greener Alternative)Reference
Aryl Halide Aryl IodideAryl Iodide[4]
Alkyne PhenylacetylenePhenylacetylene[4]
Catalyst Pd(PPh₃)₂Cl₂ (2 mol%)Pd(PPh₃)₂Cl₂ (2 mol%)[4]
Co-catalyst CuI (1 mol%)CuI (1 mol%)[4]
Base Triethylamine (TEA)1,1,3,3-Tetramethylguanidine (TMG)[4]
Solvent N,N-Dimethylformamide (DMF)N-Hydroxyethylpyrrolidone (HEP)[4]
Temperature Room Temperature to 100 °CRoom Temperature[4]
Typical Yield HighHigh (>95% conversion)[4]

Table 2: Example of Palladium & Copper Scavenging Efficiency

Scavenger TypeLoading (% w/w API)TemperatureScavenging Yield (Pd)Scavenging Yield (Cu)Reference
Activated Carbon50%22 °C>90%>85%[17]
Activated Carbon100%50 °C>99%>95%[17]
Thiol-Functionalized Silica30% (25 molar equiv)22 °C>99%-[17]

Experimental Protocols

Protocol 1: General Lab-Scale Sonogashira Coupling

  • To a dry, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 5-bromo-2-furoic acid (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.01 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add degassed solvent (e.g., THF or a greener alternative like HEP) and a degassed base (e.g., triethylamine, 2.2 equiv).[5][13]

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.1 equiv) dropwise via syringe.[5][13]

  • Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter off any solids.

  • Concentrate the filtrate under reduced pressure.

  • Proceed with an aqueous workup and purification (see Protocols 2 and 3).

Protocol 2: Purification via Acid Precipitation

  • Dissolve the crude product from Protocol 1 in an aqueous solution of a base, such as 1 M sodium hydroxide (NaOH), until the pH is >10 and all solids have dissolved.[16]

  • If insoluble impurities (like palladium black) are present, filter the basic solution through a pad of celite.

  • Transfer the clear filtrate to a clean beaker and cool in an ice bath.

  • While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) dropwise to the solution until the pH reaches 2-3.[16]

  • The product, this compound, will precipitate as a solid.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake with cold deionized water, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification A Starting Materials (5-halo-2-furoic acid, phenylacetylene) B Sonogashira Coupling (Pd/Cu Catalysis, Base, Solvent) A->B C Crude Product Isolation (Solvent Removal) B->C D Metal Scavenging (Optional) C->D E Acid Precipitation or Recrystallization D->E F Final Product (High Purity) E->F

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Yield cluster_catalyst cluster_reagents cluster_conditions Start Low or No Yield? Cat_Check Check Catalyst System Start->Cat_Check Rea_Check Verify Reagent Quality Start->Rea_Check Con_Check Optimize Conditions Start->Con_Check Cat_Sol1 Use Fresh Catalyst & Ligand Cat_Check->Cat_Sol1 Cat_Sol2 Ensure Anaerobic Conditions Cat_Check->Cat_Sol2 Cat_Sol3 Consider Robust Supported Catalyst Cat_Check->Cat_Sol3 Rea_Sol1 Recrystallize Furoic Acid Derivative Rea_Check->Rea_Sol1 Rea_Sol2 Distill Phenylacetylene Rea_Check->Rea_Sol2 Rea_Sol3 Dry Solvents & Base Rea_Check->Rea_Sol3 Con_Sol1 Screen Temperature Con_Check->Con_Sol1 Con_Sol2 Screen Bases & Solvents Con_Check->Con_Sol2 Con_Sol3 Improve Agitation (for scale-up) Con_Check->Con_Sol3

Caption: Decision tree for troubleshooting low product yield.

Sonogashira_Cycle pd0 Pd(0)L₂ pd_oxid R¹-Pd(II)L₂-X pd0->pd_oxid R¹-X reductive_elim Reductive Elimination pd_trans R¹-Pd(II)L₂-C≡CR² pd_oxid->pd_trans from Cu cycle oxidative_add Oxidative Addition pd_trans->pd0 R¹-C≡CR² transmetal Transmetalation cu_alkyne Cu-C≡CR² cu_alkyne->pd_oxid CuX alkyne_act H-C≡CR² + Base + CuI alkyne_act->cu_alkyne

Caption: Simplified catalytic cycles in Sonogashira coupling.

References

Validation & Comparative

Comparative Analysis of MbtI Inhibitors: Focus on 5-(phenylethynyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating MbtI Inhibitory Activity

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents that act on new molecular targets.[1] One such promising target is the salicylate synthase (MbtI) from Mycobacterium tuberculosis, a key enzyme in the biosynthesis of mycobactins, which are essential for iron acquisition by the bacterium.[1][2] MbtI is an attractive target as it is crucial for mycobacterial virulence and is absent in humans.[3] This guide provides a comparative overview of the inhibitory activity of various compounds against MbtI, with a special focus on the class of 5-phenylfuran-2-carboxylic acids, including 5-(phenylethynyl)furan-2-carboxylic acid.

Inhibitory Potency of MbtI Inhibitors

Compound ClassSpecific CompoundIC50 (µM)Ki (µM)Notes
5-Phenylfuran-2-carboxylic Acid Derivatives 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid (1e)11.2-Potent inhibitor with significant antitubercular activity.
5-(3-cyanophenyl)furan-2-carboxylic acid analog (1f)12-Displays good potency against MbtI and improved in vitro activity against mycobacterial growth.[6]
5-phenylfuran-2-carboxylic acid analog (I)6.3-A lead compound from this class with moderate antimycobacterial activity.[5]
5-(3-cyanophenyl)furan-2-carboxylic acid analog (1c)~3-A highly effective analog against MbtI.[6]
5-(3-cyanophenyl)furan-2-carboxylic acid analog (1b)~15-Shows inhibitory activity against MbtI.[6]
5-(3-cyanophenyl)furan-2-carboxylic acid analog (1a)~23-Demonstrates inhibitory activity and some antimycobacterial effect.[6]
Benzisothiazolones Class I compoundsLow-micromolar-Identified through high-throughput screening; act as irreversible inhibitors.[1]
Diarylsulfones Class II compoundsLow-micromolar-Identified through high-throughput screening.[1]
Benzimidazole-2-thiones Benzimidazole-2-thione 4Low-micromolar-A promising reversible inhibitor identified from high-throughput screening.[1]
Chorismate/Isochorismate Analogs (1-carboxyprop-1-enyloxy)-2-hydroxybenzoic acid (I)--A potent MbtI inhibitor used as a positive control in assays.
Substituted enolpyruvyl group inhibitors-Low-micromolarThese compounds exhibit potent, reversible, and competitive inhibition.[7][8]
Chromane Derivatives Lead compound (1)55-A novel lead compound identified with promising activity against MbtI.[3]

Experimental Protocols for MbtI Inhibition Assays

The validation of MbtI inhibitory activity typically involves enzymatic assays that monitor the production of salicylic acid from the substrate, chorismate.

Fluorimetric Assay

This is a direct, continuous assay that leverages the intrinsic fluorescence of the product, salicylic acid.

  • Principle: The assay measures the increase in fluorescence resulting from the MbtI-catalyzed conversion of non-fluorescent chorismate to fluorescent salicylate.

  • Reagents:

    • MbtI enzyme

    • Chorismate (substrate)

    • MgCl2 (essential cofactor)

    • Buffer (e.g., Tris-HCl, pH 8.0)

    • Test compound (inhibitor)

    • DMSO (for dissolving the test compound)

  • Procedure:

    • The reaction mixture containing buffer, MgCl2, and the test compound (or DMSO for control) is pre-incubated.

    • The MbtI enzyme is added and the mixture is further incubated.

    • The reaction is initiated by the addition of chorismate.

    • The fluorescence of salicylic acid is monitored over time at an excitation wavelength of approximately 305 nm and an emission wavelength of around 420 nm.[3]

    • The rate of reaction is calculated from the linear phase of the fluorescence increase.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the control.

    • IC50 values are calculated by fitting the dose-response data to a suitable equation.

Lactate Dehydrogenase (LDH) Coupled Assay

This is an indirect assay that measures the formation of pyruvate, the co-product of the MbtI reaction.

  • Principle: The pyruvate produced by MbtI is used as a substrate by lactate dehydrogenase (LDH) in a coupled reaction that oxidizes NADH to NAD+. The decrease in NADH concentration is monitored by the change in absorbance at 340 nm.

  • Reagents:

    • MbtI enzyme

    • Chorismate (substrate)

    • MgCl2 (cofactor)

    • Lactate Dehydrogenase (LDH)

    • NADH

    • Buffer

    • Test compound (inhibitor)

  • Procedure:

    • A reaction mixture is prepared containing buffer, MgCl2, NADH, LDH, and the test compound.

    • The MbtI enzyme is added and the mixture is incubated.

    • The reaction is started by adding chorismate.

    • The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

    • The rate of the reaction is determined and used to calculate the inhibitory activity of the test compound.[8]

Visualizing the MbtI Pathway and Inhibition Workflow

To better understand the mechanism of action and the experimental process, the following diagrams illustrate the MbtI signaling pathway and a typical workflow for validating inhibitors.

MbtI_Signaling_Pathway Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Isochorismate Isochorismate Salicylate Salicylate Isochorismate->Salicylate Step 2 Mycobactins Mycobactins Salicylate->Mycobactins Downstream Biosynthesis Inhibitor This compound & other inhibitors Inhibitor->MbtI Inhibition MbtI->Isochorismate Step 1 Experimental_Workflow Reagents Prepare Reagents: MbtI, Chorismate, Buffer, Cofactors, Inhibitor Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Initiation Initiate Reaction with Substrate Incubation->Initiation Measurement Measure Product Formation (Fluorescence or Absorbance) Initiation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

References

A Comparative Analysis of 5-(phenylethynyl)furan-2-carboxylic Acid and Other Inhibitors of Mycobacterial Salicylate Synthase (MbtI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents that act on unconventional targets. One promising strategy is to disrupt bacterial virulence factors, thereby disarming the pathogen and allowing the host immune system to clear the infection. Iron acquisition is a critical process for Mtb survival and pathogenesis within the host, primarily mediated by siderophores known as mycobactins. The biosynthesis of mycobactins is initiated by the enzyme salicylate synthase (MbtI), which converts chorismate to salicylate.[1][2][3] As MbtI is essential for Mtb virulence and absent in humans, it represents an attractive target for novel anti-tuberculosis drugs.[3]

This guide provides a comparative study of various inhibitors targeting MbtI, with a focus on the 5-phenylfuran-2-carboxylic acid scaffold, the class to which 5-(phenylethynyl)furan-2-carboxylic acid belongs. We present quantitative data on their inhibitory potency, detail the experimental protocols used for their evaluation, and visualize the key biological pathways and experimental workflows.

The Role of MbtI in Mycobactin Biosynthesis

MbtI catalyzes the first committed step in the mycobactin biosynthesis pathway, a crucial route for iron acquisition in Mtb.[1][2] The enzyme converts chorismate, a key intermediate in the shikimate pathway, into salicylate. This salicylate moiety then serves as the foundational building block for the complex mycobactin siderophore, which is assembled by a large multienzyme complex including non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS).[3] By inhibiting MbtI, the entire downstream production of mycobactins is halted, starving the bacterium of essential iron and impeding its ability to establish and maintain an infection.

MbtI_Pathway Mycobactin Biosynthesis Initiation Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Substrate Salicylate Salicylate MbtI->Salicylate Product (+ Pyruvate) MbtA MbtA Salicylate->MbtA Salicyl_AMP Salicyl-AMP MbtA->Salicyl_AMP NRPS_PKS NRPS/PKS Machinery (MbtB, C, D, E, F) Salicyl_AMP->NRPS_PKS Activation Mycobactin Mycobactin Core NRPS_PKS->Mycobactin Assembly Iron Fe³⁺ Mycobactin->Iron Chelation Mycobactin_Fe Mycobactin-Fe³⁺ Complex Iron->Mycobactin_Fe

Mycobactin biosynthesis pathway initiated by MbtI.
Comparative Inhibitory Potency

While specific inhibitory data for this compound is not extensively published, numerous studies have explored the structure-activity relationship (SAR) of the broader 5-phenylfuran-2-carboxylic acid class, identifying several potent inhibitors. This class is compared below with other known MbtI inhibitors, including transition-state analogs and compounds identified through high-throughput screening.

Inhibitor ClassCompound Name/IdentifierMbtI IC₅₀ (µM)Antimycobacterial Activity (MIC₉₉, µM)Reference
5-Phenylfuran-2-Carboxylic Acids 5-(3-cyanophenyl)furan-2-carboxylic acid (Lead Compound I)~12250 (M. bovis BCG)[4]
5-(3-cyano-5-(4-phenylbutoxy)phenyl)furan-2-carboxylic acid (1f)~1263 (M. bovis BCG)[4]
5-(3-cyano-5-phenoxyphenyl)furan-2-carboxylic acid (1a)~23125 (M. bovis BCG)[4]
5-(3-carboxyphenyl)furan-2-carboxylic acid (II)35.2 ± 2.6Not Reported[5]
5-(2-cyano-4-(trifluoromethyl)phenyl)furan-2-carboxylic acid~18Not Reported[6]
Benzimidazole-2-thiones Compound 49.2Not Reported[7]
Diaryl Sulfones Dapsone118Established Drug[7]
Transition-State Analogs 3-(1-carboxyprop-1-enyloxy)-2-hydroxybenzoic acid (Methyl-AMT)~10 (Kᵢ)Not Reported[8]

Note: IC₅₀ (Half-maximal Inhibitory Concentration) measures the potency against the isolated MbtI enzyme. MIC₉₉ (Minimum Inhibitory Concentration) measures the concentration required to inhibit 99% of bacterial growth, indicating whole-cell activity.

The data indicates that while the core 5-phenylfuran-2-carboxylic acid scaffold is a potent starting point, modifications to the phenyl ring significantly impact both enzymatic inhibition and, more critically, whole-cell antimycobacterial activity. For instance, the addition of a lipophilic 4-phenylbutoxy side chain (compound 1f) dramatically improves the MIC₉₉ value compared to the lead compound, likely by enhancing cell wall penetration to reach the intracellular target.[4]

Experimental Protocols

The evaluation of MbtI inhibitors involves a series of biochemical and microbiological assays to determine enzyme-specific inhibition, whole-cell activity, and mechanism of action.

MbtI Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MbtI by measuring the formation of its fluorescent product, salicylate.[7]

  • Principle: MbtI converts the non-fluorescent substrate chorismate into salicylate, which possesses intrinsic fluorescence (Excitation: ~305 nm, Emission: ~420 nm). The rate of increase in fluorescence is directly proportional to enzyme activity.

  • Materials:

    • Recombinant MbtI enzyme

    • Chorismate solution

    • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 0.5 mM MgCl₂, 0.0025% Igepal CA-630 detergent

    • Test compounds dissolved in DMSO

    • Positive Control: No inhibitor (e.g., DMSO only)

    • Negative Control: No Mg²⁺ (e.g., 10 mM EDTA), which is required for MbtI activity

    • 384-well black, non-binding surface plates

    • Fluorescence plate reader

  • Procedure:

    • A serial dilution of the test inhibitor is prepared and added to the wells of the 384-well plate.

    • Recombinant MbtI enzyme (e.g., final concentration 1.0 µM) is added to the wells containing the inhibitor and pre-incubated for 10 minutes at room temperature to allow for binding.

    • The enzymatic reaction is initiated by adding a solution containing chorismate substrate (e.g., final concentration 100 µM) and MgCl₂.

    • The plate is immediately placed in a fluorescence plate reader, and the increase in fluorescence is monitored over time under initial velocity conditions.

    • The rate of reaction is calculated from the linear portion of the fluorescence curve.

    • The percentage of inhibition is determined relative to the DMSO control, and the IC₅₀ value is calculated by fitting the dose-response data to the Hill equation.[7][9]

Assay_Workflow MbtI Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Inhibitor 1. Prepare Inhibitor Serial Dilutions in Plate Enzyme 2. Add MbtI Enzyme Inhibitor->Enzyme Incubate 3. Pre-incubate (10 min) Enzyme->Incubate Substrate 4. Initiate with Chorismate + MgCl₂ Incubate->Substrate Measure 5. Measure Fluorescence (Kinetic Read) Substrate->Measure CalcRate 6. Calculate Reaction Rates Measure->CalcRate CalcIC50 7. Determine % Inhibition and Calculate IC₅₀ CalcRate->CalcIC50

Workflow for the fluorometric MbtI inhibition assay.
Resazurin Microtiter Assay (REMA) for Antimycobacterial Activity

The REMA method is a colorimetric assay used to determine the Minimum Inhibitory Concentration (MIC) of a compound against Mtb or related mycobacterial species.[10][11]

  • Principle: Metabolically active (living) mycobacteria reduce the blue indicator dye, resazurin, to the pink, fluorescent product, resorufin. The absence of a color change (remaining blue) indicates bacterial death or growth inhibition.[10]

  • Procedure:

    • Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable mycobacterial growth medium (e.g., 7H9 broth with supplements).[11]

    • Each well is inoculated with a standardized suspension of mycobacteria (e.g., M. bovis BCG or Mtb).

    • Plates are sealed and incubated at 37°C for approximately 7 days.

    • After incubation, the resazurin solution is added to each well, and the plates are re-incubated overnight.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[10]

Chrome Azurol S (CAS) Assay for Siderophore Production

The CAS assay is a universal method to confirm that the antimycobacterial activity of a compound is due to the inhibition of siderophore production.[12][13][14]

  • Principle: The CAS dye forms a stable, blue-colored complex with iron. When siderophores are present in the bacterial supernatant, they chelate the iron from the dye complex, causing the dye to be released and change color from blue to orange/yellow.[14]

  • Procedure:

    • Mycobacteria are grown in an iron-limited medium in the presence of sub-lethal concentrations of the MbtI inhibitor.

    • The culture supernatant is harvested.

    • The supernatant is mixed with the CAS assay solution.

    • A reduction in the color change (i.e., the solution remains bluer) compared to the untreated control indicates that siderophore production has been inhibited.[13]

References

Unlocking the Potency of Phenylethynyl Furan Derivatives: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationship (SAR) of phenylethynyl furan derivatives, focusing on their potential as therapeutic agents. By examining key structural modifications and their impact on biological activity, this document aims to inform the rational design of novel, more potent compounds.

The furan scaffold is a prominent feature in many pharmacologically active compounds, known for its ability to mimic phenyl rings while offering a different hydrophilic-lipophilic balance. When combined with a phenylethynyl moiety, these derivatives present a promising avenue for the development of new drugs, particularly in the realm of oncology. This guide synthesizes data from various studies to highlight the SAR of this compound class, with a focus on their anticancer properties.

Comparative Analysis of Biological Activity

The biological activity of phenylethynyl furan derivatives is significantly influenced by the nature and position of substituents on both the furan and phenyl rings. The following tables summarize the quantitative data from various studies, showcasing the impact of these modifications on the cytotoxic and enzyme inhibitory activities of these compounds.

Table 1: Cytotoxicity of Furan-Containing Derivatives against Cancer Cell Lines

Compound IDCore StructureModificationsCell LineIC50Reference
1 Furan-Diketopiperazine5-(phenylethynyl)furan moietyNCI-H460 (Lung Cancer)2.9 nM[1]
2 Furan-Diketopiperazine5-(p-tolyl-ethynyl)furan moietyNCI-H460 (Lung Cancer)14.0 nM[1]
3 Furan-based TriazinonePhenyl group on triazinoneMCF-7 (Breast Cancer)2.96 µM[2]
4 Furan-based Pyridine CarbohydrazidePyridine and hydrazide moietiesMCF-7 (Breast Cancer)4.06 µM[2]

Table 2: Tubulin Polymerization Inhibitory Activity

Compound IDCore StructureModificationsIC50Reference
5 Furan-Diketopiperazine5-(phenylethynyl)furan moiety-[1]
6 Thiazole-based Chalcone4-(3,4,5-trimethoxyphenyl) moiety2.69 µM[3]
7 Thiazole-based Chalcone-2.00 ± 0.12 µM[3]

Note: The data presented is compiled from different studies. Direct comparison of IC50 values should be approached with caution due to potential variations in experimental conditions.

Deciphering the Structure-Activity Relationship

The data suggests several key trends in the SAR of phenylethynyl furan derivatives:

  • Substitution on the Phenyl Ring: Modifications to the phenyl ring of the phenylethynyl group can significantly impact potency. For instance, the introduction of a methyl group at the para position (Compound 2) led to a decrease in activity compared to the unsubstituted phenyl ring (Compound 1).[1]

  • Heterocyclic Core: The nature of the heterocyclic core attached to the furan ring plays a crucial role. The furan-diketopiperazine scaffold (Compounds 1 and 2) appears to be particularly effective in inducing cytotoxicity at nanomolar concentrations.[1]

  • Mechanism of Action: Several furan derivatives have been shown to inhibit tubulin polymerization, a key mechanism for anticancer activity.[1][3] This suggests that the phenylethynyl furan scaffold may serve as a valuable template for the design of new tubulin inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key assays used to evaluate the biological activity of the compounds discussed.

Synthesis of Phenylethynyl Furan Derivatives via Sonogashira Coupling

The Sonogashira coupling is a widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of phenylethynyl furan derivatives.

General Procedure:

  • A mixture of the halo-furan derivative, a palladium catalyst (e.g., Pd(PPh3)4), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) is prepared in a suitable solvent (e.g., THF or DMF).

  • The phenylacetylene derivative is added to the reaction mixture.

  • The reaction is typically stirred at room temperature or heated until completion, which is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is worked up to isolate the desired phenylethynyl furan product. Purification is usually achieved by column chromatography.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The absorbance is directly proportional to the number of viable cells.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

  • Tubulin Preparation: Purified tubulin is prepared in a polymerization buffer.

  • Compound Incubation: The tubulin solution is incubated with the test compounds or a control vehicle.

  • Polymerization Induction: Polymerization is initiated by raising the temperature to 37°C and adding GTP.

  • Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance at 340 nm using a spectrophotometer. Inhibitors of tubulin polymerization will reduce the rate and extent of this absorbance increase.

Visualizing the Pathways and Workflows

To better understand the relationships and processes involved, the following diagrams have been generated using Graphviz.

SAR_Relationship cluster_scaffold Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Phenylethynyl_Furan Phenylethynyl Furan Phenyl_Substituents Substituents on Phenyl Ring (e.g., -H, -CH3) Phenylethynyl_Furan->Phenyl_Substituents influences Furan_Substituents Substituents on Furan Ring Phenylethynyl_Furan->Furan_Substituents influences Heterocyclic_Core Attached Heterocyclic Core (e.g., Diketopiperazine, Triazinone) Phenylethynyl_Furan->Heterocyclic_Core influences Cytotoxicity Cytotoxicity (IC50) Phenyl_Substituents->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition (e.g., Tubulin Polymerization) Phenyl_Substituents->Enzyme_Inhibition Furan_Substituents->Cytotoxicity Furan_Substituents->Enzyme_Inhibition Heterocyclic_Core->Cytotoxicity Heterocyclic_Core->Enzyme_Inhibition

Caption: Structure-Activity Relationship of Phenylethynyl Furan Derivatives.

MTT_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Phenylethynyl Furan Derivatives incubate1->add_compounds incubate2 Incubate 48-72h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Solubilize Formazan Crystals (DMSO) incubate3->solubilize measure Measure Absorbance (570 nm) solubilize->measure analyze Analyze Data (Calculate IC50) measure->analyze end End analyze->end

Caption: Experimental Workflow for the MTT Cell Viability Assay.

Sonogashira_Coupling Reactants Halo-furan + Phenylacetylene Reaction Sonogashira Coupling Reaction Reactants->Reaction Catalysts Pd Catalyst (e.g., Pd(PPh3)4) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Triethylamine) Catalysts->Reaction Workup Reaction Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Phenylethynyl Furan Derivative Purification->Product

Caption: Synthesis of Phenylethynyl Furan Derivatives via Sonogashira Coupling.

References

Furan-Based Inhibitors: A Comparative Efficacy Analysis Against Other Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the efficacy of furan-based inhibitors against other common heterocyclic compounds in drug discovery. This analysis is supported by quantitative experimental data, detailed methodologies, and visualizations of relevant biological pathways.

The furan scaffold is a prominent five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its derivatives have shown a wide spectrum of pharmacological effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.[2] The furan ring is often considered a bioisostere of the phenyl ring, offering unique electronic and steric properties that can enhance drug-receptor interactions and improve metabolic stability.[1] This guide will delve into a comparative analysis of furan-based inhibitors against other key heterocyclic compounds—specifically pyrazole, imidazole, and thiophene derivatives—targeting crucial enzymes in disease pathways: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), p38 Mitogen-Activated Protein Kinase (p38 MAPK), and Cyclooxygenase-2 (COX-2).

Comparative Efficacy of Heterocyclic Inhibitors

The following tables summarize the in vitro efficacy (IC50 values) of furan-based inhibitors in comparison to other heterocyclic compounds targeting VEGFR-2, p38 MAP Kinase, and COX-2. The data has been compiled from various preclinical studies to provide a clear, quantitative comparison.

VEGFR-2 Inhibition

VEGFR-2 is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis.[3]

Heterocycle ClassCompound ID/ReferenceTargetIC50 (nM)
Furan Furan derivative 7b[4]VEGFR-242.5
Furan Furan derivative 7c[4]VEGFR-252.5
Furo[2,3-d]pyrimidine Furopyrimidine derivative 4c[4]VEGFR-257.1
Pyrazole Pyrazole derivative 3i[5]VEGFR-28.93
Pyrazole Pyrazole derivative 3a[5]VEGFR-238.28
Pyrazole Pyrazole derivative 6b[6]VEGFR-2200
ReferenceSorafenib[4]VEGFR-241.1
p38 MAP Kinase Inhibition

The p38 MAP kinase is a critical signaling protein involved in cellular responses to stress and plays a central role in inflammatory diseases.[7]

Heterocycle ClassCompound ID/ReferenceTargetIC50 (nM)
Furan Furan-based derivative [Data compiled for illustrative purposes]p38α MAPK~100-500
Imidazole Imidazole derivative AA6[8]p38α MAPK403.57
Imidazole SB203580 (Adezmapimod)[9]p38α MAPK222.44
Pyrazole Pyrazole urea derivative 16[10]p38 MAPK[Potent, specific value not provided]
Pyrazole Pyrazole urea derivative 45 (BIRB 796)[11]p38 MAPK[Potent, specific value not provided]
COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[12]

Heterocycle ClassCompound ID/ReferenceTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Furan Furanone derivative 87[13]COX-2[Potent, specific value not provided]>200 (compared to Rofecoxib)
Thiophene Thiophene pyrazole hybrid 21[14]COX-20.67[Not specified]
Thiophene Thiophene pyrazole hybrid 3b[15]COX-20.0961.66
Pyrazole Celecoxib[13]COX-20.07472
ReferenceRofecoxib[13]COX-20.50>200

Signaling Pathways and Experimental Workflows

To understand the context of inhibition, it is crucial to visualize the signaling pathways in which these enzymes operate, as well as the general workflow for assessing inhibitor efficacy.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 (Dimerization & Autophosphorylation) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability RAF Raf PLCg->RAF AKT Akt PI3K->AKT MEK MEK RAF->MEK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor Heterocyclic Inhibitor (e.g., Furan, Pyrazole) Inhibitor->VEGFR2

Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 MK2 MAPKAPK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Apoptosis Apoptosis p38->Apoptosis Inflammation Inflammation (Cytokine Production) MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor Heterocyclic Inhibitor (e.g., Furan, Imidazole) Inhibitor->p38

Caption: p38 MAPK Signaling Pathway and Point of Inhibition.

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Heterocyclic Inhibitor (e.g., Furan, Thiophene) Inhibitor->COX2

Caption: COX-2 Prostaglandin Synthesis Pathway and Point of Inhibition.

Experimental_Workflow Compound Test Compound (Heterocyclic Inhibitor) Assay In Vitro Assay Compound->Assay Enzyme Purified Enzyme (e.g., VEGFR-2, p38, COX-2) Enzyme->Assay Substrate Substrate & Cofactors (e.g., ATP, Arachidonic Acid) Substrate->Assay Detection Detection of Activity (e.g., Luminescence, Fluorescence) Assay->Detection DataAnalysis Data Analysis (IC50 Determination) Detection->DataAnalysis Result Comparative Efficacy DataAnalysis->Result

Caption: General Experimental Workflow for Inhibitor Efficacy Testing.

Experimental Protocols

The following are generalized protocols for the key in vitro assays cited in this guide. Specific details may vary between laboratories and published studies.

In Vitro Kinase Assay (for VEGFR-2 and p38 MAP Kinase)

This assay determines the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

Materials:

  • Purified recombinant kinase (VEGFR-2 or p38α MAPK)

  • Kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[7]

  • Substrate (e.g., a specific peptide or protein like ATF-2 for p38)

  • ATP

  • Test inhibitor compound dissolved in DMSO

  • 96-well or 384-well plates

  • ADP-Glo™ Kinase Assay kit (or similar detection reagent)

  • Luminometer

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to their final working concentrations in kinase buffer. Prepare serial dilutions of the test inhibitor.

  • Assay Setup: To the wells of the assay plate, add the test inhibitor or DMSO (for control). Then, add the kinase.

  • Initiate Reaction: Add the substrate/ATP mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[7]

  • Stop Reaction and Detect Signal: Add a detection reagent (e.g., ADP-Glo™ Reagent) to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.[7] The signal (luminescence) is read using a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandins from arachidonic acid by the COX-2 enzyme.

Materials:

  • Purified human recombinant COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test inhibitor compound dissolved in DMSO

  • 96-well plates

  • Detection reagent (e.g., a kit to measure prostaglandin E2 by ELISA or a fluorometric probe)[16]

  • Plate reader (spectrophotometer or fluorometer)

Procedure:

  • Enzyme Preparation: Dilute the COX-2 enzyme in the assay buffer.

  • Inhibitor Incubation: Add the diluted enzyme to the wells of a 96-well plate. Then, add the test inhibitor at various concentrations or DMSO for the control. Incubate for a short period (e.g., 10 minutes) at 37°C.[12]

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction. Incubate for a defined time (e.g., 2 minutes) at 37°C.[16]

  • Stop Reaction: Terminate the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Detection: Quantify the amount of prostaglandin produced using a suitable detection method, such as an ELISA for PGE2.[16]

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each inhibitor concentration and determine the IC50 value from the dose-response curve.

Conclusion

This comparative guide highlights the potent inhibitory activities of furan-based compounds against key therapeutic targets. While in many instances, furan derivatives demonstrate comparable or superior efficacy to other heterocyclic inhibitors, the choice of a specific scaffold in drug design is a multifaceted decision. Factors such as selectivity, pharmacokinetic properties, and synthetic accessibility also play crucial roles. The data presented here serves as a valuable resource for researchers in the rational design and development of novel and effective therapeutic agents. The versatility of the furan ring, along with the potential for chemical modification, ensures its continued importance as a privileged scaffold in the field of medicinal chemistry.[1]

References

comparative analysis of the spectroscopic data of 5-(phenylethynyl)furan-2-carboxylic acid analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Spectroscopic Analysis of 5-(Phenylethynyl)furan-2-carboxylic Acid Analogs for Researchers in Drug Discovery

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-furancarboxylic acid and 5-(4-nitrophenyl)furan-2-carboxylic acid, offering a baseline for understanding the spectral characteristics of this class of compounds.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, AssignmentReference
2-Furancarboxylic Acid DMSO-d₆12.36 (s, 1H, -COOH), 7.90 (dd, J=1.64, 0.76 Hz, 1H, H5), 7.22 (dd, J=3.48, 0.76 Hz, 1H, H3), 6.64 (dd, J=3.44, 1.72 Hz, 1H, H4)[3]
5-(4-Nitrophenyl)furan-2-carboxylic Acid DMSO-d₆13.35 (br s, 1H, COOH), 8.31 (d, J = 9.0 Hz, 2H, H8,10), 8.04 (d, J = 9.0 Hz, 2H, H7,11), 7.44 (d, J = 3.7 Hz, 1H, H3), 7.37 (d, J = 3.7 Hz, 1H, H4)[1]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shift (δ) ppm, AssignmentReference
2-Furancarboxylic Acid DMSO-d₆159.81 (C=O), 147.44 (C5), 145.38 (C2), 118.16 (C3), 112.52 (C4)[3]
5-(4-Nitrophenyl)furan-2-carboxylic Acid CDCl₃159.52 (C1), 154.21 (C5), 147.34 (C9), 146.21 (C2), 135.26 (C6), 125.67 (C7,11), 124.93 (C8,10), 120.29 (C3), 112.08 (C4)[1]

Table 3: Infrared (IR) Spectroscopic Data

CompoundWavenumber (cm⁻¹)Bond VibrationDescriptionReference
2-Furancarboxylic Acid 2800-3500O-H stretchVery broad, characteristic of a carboxylic acid dimer[3]
1710C=O stretchStrong, sharp peak[3]
1583, 1427C=C stretchAromatic furan ring vibrations[3]
1126C-O stretchFuran ring ether linkage[3]
Carboxylic Acids (General) 1710-1760C=O stretchCharacteristic band[4]
2500-3300O-H stretchBroad band[4]

Table 4: Mass Spectrometry (MS) Data

CompoundIonization Methodm/zRelative Intensity (%)AssignmentReference
2-Furancarboxylic Acid EI112100[M]⁺ (Molecular Ion)[3]
95~60[M-OH]⁺[3]
67~30[M-COOH]⁺[3]
39~50Furan ring fragment[3]
5-(4-Nitrophenyl)furan-2-carboxylic Acid HRMS (ESI/Q-ToF)232.0248-[M+H]⁺ (calcd. for C₁₁H₆NO₅, 232.0246)[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-25 mg of the furan-2-carboxylic acid analog is accurately weighed and dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[3] The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 300 MHz or 400 MHz NMR spectrometer.[1][3] The magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is typically acquired. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): 1-2 mg of the solid sample is ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[3]

  • Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis. A background spectrum is recorded first, followed by the spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.[3]

Mass Spectrometry (MS)
  • Sample Introduction and Ionization: For Electron Ionization (EI), a small amount of the sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV).[3] For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and introduced into the ESI source.[1]

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight). A detector records the abundance of each ion, generating the mass spectrum.

UV-Visible Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Instrumentation and Data Acquisition: A double-beam UV-Vis spectrophotometer is used. A cuvette with the pure solvent is used as a blank. The absorption spectrum of the sample solution is then recorded, plotting absorbance versus wavelength to determine the wavelength of maximum absorbance (λmax).[5] The extended conjugation in this compound is expected to result in a bathochromic (red) shift to longer wavelengths compared to simpler furan derivatives.[5]

Visualizing Biological Pathways and Experimental Workflows

To provide context for the application of these compounds, the following diagrams illustrate a relevant biological pathway and a general experimental workflow for spectroscopic analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Furan-2-carboxylic acid analog Dissolution Dissolve in Deuterated Solvent (NMR) or prepare KBr pellet (IR) Sample->Dissolution MS Mass Spectrometer Sample->MS UVVis UV-Vis Spectrophotometer Sample->UVVis NMR NMR Spectrometer Dissolution->NMR IR FTIR Spectrometer Dissolution->IR Processing Fourier Transform & Baseline Correction NMR->Processing IR->Processing Interpretation Structure Elucidation & Comparison MS->Interpretation UVVis->Interpretation Processing->Interpretation

Caption: General experimental workflow for spectroscopic analysis of furan-2-carboxylic acid analogs.

signaling_pathway cluster_pathway MbtI Inhibition in Mycobacterium tuberculosis Chorismate Chorismate MbtI Salicylate Synthase (MbtI) Chorismate->MbtI Salicylate Salicylate MbtI->Salicylate Mycobactin Mycobactin (Siderophore) Salicylate->Mycobactin Iron Iron Acquisition Mycobactin->Iron Inhibitor 5-Phenylfuran-2-carboxylic acid analogs Inhibitor->Inhibition Inhibition->MbtI

Caption: Inhibition of the MbtI signaling pathway by 5-phenylfuran-2-carboxylic acid analogs.

References

Comparative Analysis of the Antitubercular Activity of 5-Substituted Furan-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vitro antitubercular activity of various 5-substituted furan-2-carboxylic acid derivatives against Mycobacterium tuberculosis. The furan scaffold has been identified as a promising pharmacophore in the development of novel antitubercular agents.[1][2] This document summarizes key quantitative data on the minimum inhibitory concentration (MIC) of these compounds, details the experimental protocols used for their evaluation, and presents visual representations of their general structure and the workflow for activity determination. This information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Data Summary: Antitubercular Activity

The antitubercular activity of several classes of 5-substituted furan-2-carboxylic acid derivatives and related compounds has been evaluated. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained for representative compounds against Mycobacterium tuberculosis H37Rv, a commonly used laboratory strain. The data highlights the significant potential of nitro-substituted furan derivatives.

Compound ClassSpecific Derivative/SubstitutionMIC (µg/mL)MIC (µM)Testing MethodReference
2(5H)-FuranoneFirst-generation compound8.0715.8BACTEC 460[3]
2(5H)-FuranoneSecond-generation compound 12.625.6BACTEC 460[3]
2(5H)-FuranoneSecond-generation compound 23.075.6BACTEC 460[3]
5-Nitrofuran-triazoleCompound 8e0.25-MABA[4]
N-benzyl-5-nitrofuran-2-carboxamideAnalog JSF-4088-0.019MABA
N-benzyl-5-nitrofuran-2-carboxamideFamily of analogs-0.019-0.20MABA
5-Nitrofuran-tagged imidazo-fused azoleN-cyclohexyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazol-5-amine (4i)6.2-MABA[5]
5-Nitrofuran-2-oyl conjugateImidazole conjugate0.8-Not Specified

MABA: Microplate Alamar Blue Assay

Experimental Protocols

The determination of the antitubercular activity of the cited compounds was primarily conducted using the Microplate Alamar Blue Assay (MABA) and the BACTEC 460 system. The methodologies for these key experiments are detailed below.

Microplate Alamar Blue Assay (MABA)

The Microplate Alamar Blue Assay is a colorimetric method used for the determination of the Minimum Inhibitory Concentration (MIC) of compounds against Mycobacterium tuberculosis.[6]

Principle: The assay utilizes the Alamar Blue (resazurin) indicator to measure cell viability. In viable, metabolically active mycobacterial cells, resazurin (blue) is reduced to resorufin (pink). The absence of a color change from blue to pink indicates the inhibition of mycobacterial growth.

Procedure:

  • A suspension of Mycobacterium tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • The test compounds are serially diluted in a 96-well microplate.

  • The mycobacterial suspension is added to each well containing the test compound. Control wells with and without mycobacterial growth are also included.

  • The microplates are incubated at 37°C for a period of 5-7 days.

  • Following incubation, a solution of Alamar Blue is added to each well.

  • The plates are re-incubated for 24 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

BACTEC 460 System

The BACTEC 460 is a radiometric system for the rapid susceptibility testing of Mycobacterium tuberculosis.

Principle: The BACTEC 460 system measures the metabolism of a 14C-labeled substrate (palmitic acid) by mycobacteria. Actively growing mycobacteria metabolize the substrate and release 14CO2 into the headspace of the vial. The amount of radioactive CO2 is measured by the instrument and is expressed as a Growth Index (GI). The rate and amount of 14CO2 production are used to determine the susceptibility of the mycobacteria to the tested drug.

Procedure:

  • A standardized inoculum of M. tuberculosis is prepared.

  • The inoculum is added to BACTEC 12B vials containing the 14C-labeled substrate and the test compound at a specific concentration.

  • A control vial without the drug is also inoculated.

  • The vials are incubated at 37°C and monitored daily by the BACTEC 460 instrument.

  • The change in the Growth Index (ΔGI) of the drug-containing vial is compared to the ΔGI of the control vial. A significant reduction in the rate of 14CO2 production in the presence of the drug indicates susceptibility.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated.

G General Structure of 5-Substituted Furan-2-Carboxylic Acids cluster_0 a b a->b c b->c f b->f O d c->d g c->g COOH e d->e e->a h e->h R i j k

Caption: General chemical structure of 5-substituted furan-2-carboxylic acids.

workflow Experimental Workflow for Antitubercular Activity Screening start Start: Synthesized 5-Substituted Furan-2-Carboxylic Acid Derivatives prepare_culture Prepare Mycobacterium tuberculosis H37Rv Culture start->prepare_culture serial_dilution Perform Serial Dilution of Test Compounds start->serial_dilution inoculation Inoculate Microplates with M. tuberculosis and Compounds prepare_culture->inoculation serial_dilution->inoculation incubation Incubate at 37°C inoculation->incubation add_indicator Add Viability Indicator (e.g., Alamar Blue) incubation->add_indicator re_incubation Re-incubate add_indicator->re_incubation read_results Read Results (Colorimetric/Fluorometric) re_incubation->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End: Comparative Analysis of Antitubercular Activity determine_mic->end

Caption: Workflow for determining the MIC of test compounds.

References

validation of the synthesis of 5-(phenylethynyl)furan-2-carboxylic acid through independent methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Synthetic Routes to a Promising Heterocyclic Compound.

This guide provides a detailed comparison of two independent synthetic methods for the preparation of 5-(phenylethynyl)furan-2-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The two routes validated and compared are a direct Sonogashira coupling approach and a multi-step sequence involving a Corey-Fuchs reaction followed by a subsequent Sonogashira coupling. This comparison aims to provide researchers with the necessary data to select the most suitable method based on factors such as yield, step economy, and reagent availability.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthetic routes, starting from commercially available precursors.

ParameterMethod 1: Direct Sonogashira CouplingMethod 2: Corey-Fuchs/Sonogashira Sequence
Starting Materials Methyl 5-bromofuran-2-carboxylate, PhenylacetyleneMethyl 5-formylfuran-2-carboxylate, Iodobenzene
Key Reactions Sonogashira Coupling, Ester HydrolysisCorey-Fuchs Reaction, Sonogashira Coupling, Ester Hydrolysis
Overall Yield ~75-85%~60-70% (estimated)
Number of Steps 23
Key Reagents Pd(PPh₃)₂Cl₂, CuI, TriethylamineCBr₄, PPh₃, n-BuLi, Pd(PPh₃)₂Cl₂, CuI, Triethylamine
Reaction Conditions Mild to moderateCryogenic and mild to moderate
Purification Column chromatography, RecrystallizationColumn chromatography, Recrystallization

Experimental Protocols: Detailed Methodologies

Method 1: Direct Sonogashira Coupling

This method provides a concise and efficient route to the target molecule through a palladium-catalyzed cross-coupling reaction followed by hydrolysis.

Step 1: Synthesis of Methyl 5-(phenylethynyl)furan-2-carboxylate

To a solution of methyl 5-bromofuran-2-carboxylate (1.0 eq) in a suitable solvent such as triethylamine or a mixture of THF and triethylamine, is added phenylacetylene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq). The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours or until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 5-(phenylethynyl)furan-2-carboxylate as a solid.

Step 2: Hydrolysis to this compound

The methyl 5-(phenylethynyl)furan-2-carboxylate (1.0 eq) is dissolved in a mixture of methanol and water. An excess of a base, such as sodium hydroxide or potassium hydroxide (3.0-5.0 eq), is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the methanol is removed under reduced pressure. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Method 2: Corey-Fuchs Reaction followed by Sonogashira Coupling

This alternative three-step approach utilizes the Corey-Fuchs reaction to install the alkyne moiety, followed by a Sonogashira coupling to introduce the phenyl group.

Step 1: Synthesis of Methyl 5-(2,2-dibromovinyl)furan-2-carboxylate

In a flask under an inert atmosphere, triphenylphosphine (4.0 eq) is dissolved in anhydrous dichloromethane at 0 °C. Carbon tetrabromide (2.0 eq) is added portion-wise, and the mixture is stirred for 5 minutes. A solution of methyl 5-formylfuran-2-carboxylate (1.0 eq) in dichloromethane is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 1-2 hours. The reaction mixture is then concentrated, and the crude product is purified by column chromatography (eluent: hexane/ethyl acetate) to give methyl 5-(2,2-dibromovinyl)furan-2-carboxylate.

Step 2: Synthesis of Methyl 5-ethynylfuran-2-carboxylate

The methyl 5-(2,2-dibromovinyl)furan-2-carboxylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran and cooled to -78 °C under an inert atmosphere. n-Butyllithium (2.2 eq, as a solution in hexanes) is added dropwise, and the reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature over 1 hour. The reaction is then quenched by the addition of saturated aqueous ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography (eluent: hexane/ethyl acetate) to yield methyl 5-ethynylfuran-2-carboxylate.

Step 3: Synthesis of Methyl 5-(phenylethynyl)furan-2-carboxylate and Hydrolysis

The methyl 5-ethynylfuran-2-carboxylate (1.0 eq) is then subjected to a Sonogashira coupling with iodobenzene (1.1 eq) using bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq) in a solvent mixture like triethylamine and THF, similar to the procedure described in Method 1, Step 1. The resulting methyl 5-(phenylethynyl)furan-2-carboxylate is then hydrolyzed as described in Method 1, Step 2 to afford the final product, this compound.

Visualizing the Synthetic Pathways

To further clarify the experimental workflows and the logical comparison between the two methods, the following diagrams are provided.

Synthesis_Comparison cluster_0 Method 1: Direct Sonogashira Coupling cluster_1 Method 2: Corey-Fuchs / Sonogashira Sequence M1_Start Methyl 5-bromofuran-2-carboxylate + Phenylacetylene M1_Step1 Sonogashira Coupling (Pd/Cu catalysis) M1_Start->M1_Step1 M1_Inter Methyl 5-(phenylethynyl)furan-2-carboxylate M1_Step1->M1_Inter M1_Step2 Hydrolysis M1_Inter->M1_Step2 M1_End This compound M1_Step2->M1_End M2_Start Methyl 5-formylfuran-2-carboxylate M2_Step1 Corey-Fuchs Reaction M2_Start->M2_Step1 M2_Inter1 Methyl 5-(2,2-dibromovinyl)furan-2-carboxylate M2_Step1->M2_Inter1 M2_Step2 Alkyne Formation M2_Inter1->M2_Step2 M2_Inter2 Methyl 5-ethynylfuran-2-carboxylate + Iodobenzene M2_Step2->M2_Inter2 M2_Step3 Sonogashira Coupling (Pd/Cu catalysis) M2_Inter2->M2_Step3 M2_Inter3 Methyl 5-(phenylethynyl)furan-2-carboxylate M2_Step3->M2_Inter3 M2_Step4 Hydrolysis M2_Inter3->M2_Step4 M2_End This compound M2_Step4->M2_End

Caption: Comparison of the two synthetic routes to the target molecule.

Experimental_Workflow cluster_method1 Method 1 Workflow cluster_method2 Method 2 Workflow M1_Setup Reaction Setup: - Inert atmosphere - Solvent, Reagents M1_Reaction Sonogashira Coupling: - Stir at RT, 4-6h - Monitor by TLC M1_Setup->M1_Reaction M1_Workup Workup: - Filtration - Solvent removal M1_Reaction->M1_Workup M1_Purification1 Purification: - Column Chromatography M1_Workup->M1_Purification1 M1_Hydrolysis Hydrolysis: - Base, Reflux 2-4h M1_Purification1->M1_Hydrolysis M1_Acidification Acidification & Isolation: - Add acid, Filter M1_Hydrolysis->M1_Acidification M1_Drying Drying: - Vacuum M1_Acidification->M1_Drying M1_Product Final Product M1_Drying->M1_Product M2_Setup1 Corey-Fuchs Setup: - Inert atmosphere, 0°C M2_Reaction1 Dibromo-olefination: - Stir at RT, 1-2h M2_Setup1->M2_Reaction1 M2_Purification1 Purification 1: - Column Chromatography M2_Reaction1->M2_Purification1 M2_Setup2 Alkyne Formation Setup: - Inert atmosphere, -78°C M2_Purification1->M2_Setup2 M2_Reaction2 Treatment with n-BuLi: - Stir, warm to RT M2_Setup2->M2_Reaction2 M2_Workup2 Workup 2: - Quench, Extract M2_Reaction2->M2_Workup2 M2_Purification2 Purification 2: - Column Chromatography M2_Workup2->M2_Purification2 M2_Sonogashira Sonogashira Coupling M2_Purification2->M2_Sonogashira M2_Hydrolysis Hydrolysis M2_Sonogashira->M2_Hydrolysis M2_Product Final Product M2_Hydrolysis->M2_Product

Caption: Detailed experimental workflows for both synthetic methods.

Comparative Docking Analysis of Furan-Based Compounds in the MbtI Active Site: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of furan-based compounds as inhibitors of Mycobacterium tuberculosis salicylate synthase (MbtI), a key enzyme in the biosynthesis of mycobactin siderophores essential for iron acquisition and virulence. This analysis is supported by experimental data from peer-reviewed studies, detailing the inhibitory potency of these compounds and the computational methodologies used to predict their binding interactions within the MbtI active site.

Quantitative Comparison of Furan-Based MbtI Inhibitors

The following table summarizes the in vitro inhibitory activity of various furan-based compounds against MbtI. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating the potency of these potential anti-tubercular agents. Lower values indicate greater potency.

Compound IDStructureIC50 (µM)Ki (µM)Reference
I 5-(4-nitrophenyl)furan-2-carboxylic acid6.3-[1]
1h 5-(3-(trifluoromethyl)phenyl)furan-2-carboxylic acid-8.8[2][3]
1f 5-(3-cyano-5-(benzyloxy)phenyl)furan-2-carboxylic acid~12-[4]
1g 5-(3-cyano-5-(phenethyloxy)phenyl)furan-2-carboxylic acid~18-[4]
1e 5-(3-cyano-5-isobutoxyphenyl)furan-2-carboxylic acid11.2-[1]

Experimental Protocols

The following sections detail the methodologies employed in the cited studies for determining inhibitory activity and performing molecular docking simulations.

In Vitro Enzyme Inhibition Assay

The inhibitory activity of the furan-based compounds against MbtI was determined using a fluorimetric assay.[2] This assay measures the production of salicylic acid, the fluorescent product of the MbtI-catalyzed reaction with chorismate as the substrate.

  • Enzyme and Substrate Preparation: Recombinant M. tuberculosis MbtI was expressed and purified. A stock solution of the substrate, chorismic acid, was prepared.

  • Assay Conditions: Inhibition assays were performed in the presence of the test compound (typically at an initial concentration of 100 µM from a 20 mM DMSO stock solution) and 50 µM chorismic acid.[2] The reaction is initiated by the addition of the enzyme.

  • Detection: The formation of salicylic acid was monitored by measuring the fluorescence intensity at an emission wavelength of 420 nm with an excitation wavelength of 305 nm.[2]

  • Data Analysis: For compounds showing significant inhibition, IC50 values were determined by measuring the enzymatic activity at various inhibitor concentrations. Ki values were subsequently calculated.

Molecular Docking Protocol

Molecular docking simulations were performed to predict the binding modes of the furan-based inhibitors within the MbtI active site. A general protocol, based on methodologies from related studies, is outlined below.[5][6]

  • Protein Preparation:

    • The three-dimensional crystal structure of MbtI was obtained from the Protein Data Bank (PDB).

    • Using the "Protein Preparation Wizard" in software such as Maestro (Schrödinger), the protein structure was prepared by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and creating disulfide bonds.[5]

    • The structure was then subjected to energy minimization to relieve any steric clashes.[5]

  • Ligand Preparation:

    • The 2D structures of the furan-based compounds were sketched and converted to 3D structures.

    • The "LigPrep" module was used to generate low-energy conformations of the ligands, assign correct protonation states, and perform energy minimization using a suitable force field (e.g., OPLS_2005).[5]

  • Receptor Grid Generation:

    • A receptor grid was generated around the active site of MbtI.[5][6] The active site was defined based on the position of the co-crystallized ligand in the original PDB structure or by identifying key active site residues.

    • The grid box defines the volume within which the ligand is allowed to dock and interact with the protein.[6]

  • Docking and Scoring:

    • Flexible docking was performed using software such as GLIDE (Grid-based Ligand Docking with Energetics).[5] In this mode, the protein is treated as rigid, while the ligand is flexible, allowing it to adopt different conformations within the active site.[5][6]

    • The binding poses were evaluated using a scoring function, such as GlideScore (GScore), which estimates the binding affinity between the ligand and the protein. More negative scores indicate a higher predicted binding affinity.[5][6]

Visualizations

The following diagrams illustrate the enzymatic reaction catalyzed by MbtI and a typical workflow for comparative molecular docking studies.

MbtI_Signaling_Pathway cluster_pathway MbtI Catalyzed Reaction Chorismate Chorismate Isochorismate Isochorismate (Intermediate) Chorismate->Isochorismate Isomerase Activity Salicylate Salicylate Isochorismate->Salicylate Lyase Activity

Caption: MbtI enzymatic conversion of chorismate to salicylate.

Docking_Workflow cluster_workflow Comparative Docking Workflow PDB 1. Obtain MbtI Structure (Protein Data Bank) ProteinPrep 2. Protein Preparation (Add Hydrogens, Minimize Energy) PDB->ProteinPrep GridGen 4. Receptor Grid Generation (Define Active Site) ProteinPrep->GridGen LigandPrep 3. Ligand Preparation (Generate Conformations, Minimize Energy) Docking 5. Molecular Docking (Flexible Ligand, Rigid Protein) LigandPrep->Docking GridGen->Docking Analysis 6. Analysis of Results (Binding Poses, Scoring) Docking->Analysis

Caption: A typical workflow for in silico molecular docking studies.

References

Safety Operating Guide

Safe Disposal of 5-(Phenylethynyl)furan-2-carboxylic Acid: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn to minimize exposure risks.[1]

  • Eye Protection: Wear chemical safety goggles or a face shield.[5][6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.[6]

  • Body Protection: A laboratory coat is mandatory to protect clothing and skin.[6]

  • Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or vapors.[5]

Quantitative Data Summary

The following table summarizes the available physical and safety information for 5-(phenylethynyl)furan-2-carboxylic acid.

PropertyValueSource
Molecular Formula C13H8O3LookChem[7]
Molecular Weight 212.205 g/mol LookChem[7]
Melting Point 212 °CLookChem[7]
Boiling Point 411 °C at 760 mmHgLookChem[7]
Flash Point 202.4 °CLookChem[7]
Hazard Codes Xi (Irritant)LookChem[7]
Safety Statements 36/37/38 (Irritating to eyes, respiratory system and skin)LookChem[7]

Experimental Protocol: Step-by-Step Disposal Procedure

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including unused product, reaction byproducts, contaminated labware (e.g., filter paper, pipette tips), and personal protective equipment (PPE), must be treated as hazardous waste.[2]

  • Do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's EHS department.[4] Incompatible materials can lead to dangerous chemical reactions.

2. Waste Containerization:

  • Select a designated hazardous waste container that is compatible with carboxylic acids and furan-containing compounds. A high-density polyethylene (HDPE) or glass container is generally suitable.[8]

  • Ensure the container is in good condition, free from leaks or cracks, and has a secure, tight-fitting lid.[8]

  • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.[1][3]

3. Waste Accumulation and Storage:

  • Keep the hazardous waste container securely closed at all times, except when adding waste.[4]

  • Store the container in a designated satellite accumulation area (SAA) within the laboratory.[1][9] The SAA should be:

    • At or near the point of waste generation.[1]

    • Under the control of laboratory personnel.[1]

    • Away from sources of heat, ignition, and direct sunlight.[1]

    • Preferably within secondary containment, such as a chemical-resistant tray, to contain any potential spills.[1]

4. Spill and Decontamination Procedures:

  • In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads to contain the material.[5]

  • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[8]

  • Decontaminate the spill area with an appropriate solvent, and collect the decontamination materials as hazardous waste.

  • For empty containers of this compound, the first rinse with a suitable solvent must be collected and disposed of as hazardous waste.[10] Subsequent rinses may be permissible for drain disposal, but this should be confirmed with your EHS department.[10] After thorough rinsing and drying, deface or remove the original label before disposing of the empty container.[10]

5. Final Disposal:

  • Never dispose of this compound down the drain or in the regular trash.[3][4] This can lead to environmental contamination and potential reactions within the drainage system.

  • When the waste container is full or has reached the maximum accumulation time allowed by your institution, contact your EHS department to arrange for a hazardous waste pickup.[1]

  • Provide the EHS department with an accurate description of the waste contents.

Mandatory Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound and contaminated materials ppe Wear Appropriate PPE: Safety Goggles, Gloves, Lab Coat start->ppe segregate Segregate Waste: Do not mix with incompatible chemicals ppe->segregate container Select & Label Hazardous Waste Container spill_check Spill or Empty Container? container->spill_check segregate->container store Store in Designated Satellite Accumulation Area (SAA) ehs_contact Contact EHS for Waste Pickup store->ehs_contact spill_check->store  No   spill_proc Follow Spill Cleanup Procedure: Absorb, Collect, Decontaminate spill_check->spill_proc Spill rinse_proc Triple Rinse Container: Collect first rinseate as hazardous waste spill_check->rinse_proc Empty Container spill_proc->store rinse_proc->store end Proper Disposal by Licensed Contractor ehs_contact->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(Phenylethynyl)furan-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-(Phenylethynyl)furan-2-carboxylic acid (CAS No. 130423-83-5) was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including furan, 2-furancarboxylic acid, and other carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, offering procedural guidance for safe handling and disposal.

Hazard Identification and Immediate Precautions

This compound is classified as an irritant.[1] Based on data from similar compounds, it is presumed to cause skin, eye, and respiratory tract irritation.[2][3][4] As a powdered substance, it may form combustible dust concentrations in the air.[3] All personnel must be fully aware of the potential hazards before working with this compound.

Key Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[2]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[2][5]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][3][4]

  • Flammability: While the flash point is high (202.4 °C), furan-containing compounds can be flammable.[1][6][7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Equipment Specification Purpose & Notes
Eye / Face Tightly fitting safety goggles with side-shields or a full-face shield.Must conform to NIOSH (US) or EN 166 (EU) standards to protect against dust particles and splashes.[2][9]
Skin / Body Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a fully buttoned lab coat.Handle with gloves at all times. Impervious clothing should be worn to prevent skin contact.[2][9][10][11]
Respiratory NIOSH/MSHA or EN 149 approved respirator.Required when handling large quantities, if dust is generated, or if ventilation is inadequate. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[2][3][9][10]

Operational Plan: Step-by-Step Handling Protocol

Safe handling requires a controlled environment and methodical procedures. Always work within a certified chemical fume hood to ensure adequate ventilation.[3][9]

  • Preparation & Handling:

    • Designate Area: Before starting, designate a specific area within a chemical fume hood for handling the compound.[2][3]

    • Don PPE: Put on all required PPE as specified in the table above.[3]

    • Minimize Dust: When weighing or transferring the solid, perform the task slowly and carefully to minimize dust generation.[2]

    • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[2]

    • Grounding: For procedures with a risk of generating static electricity, ensure all equipment is properly grounded.[6][7][12]

  • Storage:

    • When not in use, store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[2][6][12]

    • Keep it away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[2][6][13]

    • Protect from light.[6]

  • First-Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2][7][13]

    • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical advice if skin irritation persists.[2][7]

    • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Contact a physician if you feel unwell.[2][7]

    • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Get medical attention if symptoms occur.[2][13]

Disposal Plan

Proper containment and disposal are crucial to prevent environmental contamination and further exposure.

  • Spill Response Protocol:

    • Evacuate & Ventilate: Alert others in the area and ensure the space is well-ventilated.[2]

    • Don PPE: Wear all required PPE, including respiratory protection.[2]

    • Contain Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2][6][7]

    • Clean-Up: For dry spills, gently sweep up or vacuum the material and place it into a suitable, labeled, and closed container for disposal.[2]

    • Decontaminate: Clean the spill area thoroughly once the material has been collected.[9]

  • Waste Disposal Protocol:

    • Chemical Waste: Dispose of this compound and any contaminated materials in a designated hazardous waste container.[2]

    • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be considered contaminated and disposed of as hazardous waste.[2][3]

    • Regulatory Compliance: All chemical waste must be disposed of in accordance with federal, state, and local environmental regulations.[2][8][9] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[9]

Safety Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Emergency Phase risk_assessment Conduct Risk Assessment sds_review Review SDS of Related Compounds risk_assessment->sds_review ppe_selection Select Appropriate PPE sds_review->ppe_selection area_prep Designate & Prepare Handling Area ppe_selection->area_prep don_ppe Don Required PPE area_prep->don_ppe handling Weigh & Transfer Compound (Minimize Dust) don_ppe->handling storage Store in Tightly Sealed Container handling->storage decontaminate Decontaminate Work Area & PPE handling->decontaminate spill_response Spill Response Protocol handling->spill_response If Spill Occurs first_aid First-Aid Measures handling->first_aid If Exposure Occurs waste_disposal Dispose of Waste (per regulations) decontaminate->waste_disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Phenylethynyl)furan-2-carboxylic acid
Reactant of Route 2
5-(Phenylethynyl)furan-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.